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  • Product: 4-Fluoro-6-methyl-1H-indole
  • CAS: 885522-13-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-6-methyl-1H-indole

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the fluorinated heterocyclic compound, 4-fluoro-6-methyl-1H-indole. As a substituted indole, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the fluorinated heterocyclic compound, 4-fluoro-6-methyl-1H-indole. As a substituted indole, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the indole scaffold imparts unique electronic and steric characteristics that influence its reactivity and potential biological activity. This document will delve into the established synthetic routes, detailed spectroscopic analysis, and predictable reactivity patterns, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a ubiquitous and privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[2] Consequently, fluorinated indoles are of considerable interest to the scientific community. 4-Fluoro-6-methyl-1H-indole, the subject of this guide, is a structurally intriguing example, combining the electron-withdrawing nature of fluorine with the electron-donating character of a methyl group. This substitution pattern is anticipated to modulate the electron density of the indole ring system, thereby influencing its susceptibility to electrophilic attack and its interactions with biological targets.

Synthesis of 4-Fluoro-6-methyl-1H-indole

The most classical and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[3][4] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[3]

Retrosynthetic Analysis and Proposed Synthetic Route

A logical retrosynthetic disconnection for 4-fluoro-6-methyl-1H-indole points to (3-fluoro-5-methylphenyl)hydrazine and a suitable two-carbon synthon, such as acetaldehyde or its synthetic equivalent, as the key starting materials for a Fischer indole synthesis.

G 4-Fluoro-6-methyl-1H-indole 4-Fluoro-6-methyl-1H-indole retrosynthesis 4-Fluoro-6-methyl-1H-indole-> Starting Materials Starting Materials ->Starting Materials Fischer Indole Synthesis Fischer Indole Synthesis Starting Materials->Fischer Indole Synthesis forward synthesis (3-Fluoro-5-methylphenyl)hydrazine (3-Fluoro-5-methylphenyl)hydrazine Fischer Indole Synthesis->(3-Fluoro-5-methylphenyl)hydrazine Acetaldehyde Acetaldehyde Fischer Indole Synthesis->Acetaldehyde

Figure 1: Retrosynthetic analysis of 4-fluoro-6-methyl-1H-indole.
Detailed Experimental Protocol: Fischer Indole Synthesis

The following protocol outlines a plausible and robust procedure for the synthesis of 4-fluoro-6-methyl-1H-indole. This method is based on well-established principles of the Fischer indole synthesis and can be adapted and optimized as needed.[5][6]

Step 1: Formation of the Phenylhydrazone (in situ)

  • To a solution of (3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add acetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenylhydrazone.

Step 2: Acid-Catalyzed Cyclization

  • To the reaction mixture containing the in situ generated phenylhydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly employed.[4]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the solution is slightly alkaline.

Step 3: Isolation and Purification

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-fluoro-6-methyl-1H-indole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification Start Start: (3-fluoro-5-methylphenyl)hydrazine + Acetaldehyde Mix Mix in Ethanol/ Acetic Acid Start->Mix Stir Stir at RT Mix->Stir Hydrazone In situ Phenylhydrazone Stir->Hydrazone Add_Acid Add Acid Catalyst (e.g., PPA) Hydrazone->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool_Quench Cool & Quench in Ice Water Monitor->Cool_Quench Neutralize Neutralize with Base Cool_Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Experimental workflow for the Fischer indole synthesis.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-fluoro-6-methyl-1H-indole can be predicted based on its structure and by comparison with related indole derivatives. The spectroscopic data provided below are estimations based on known trends for substituted indoles and should be confirmed by experimental analysis.

PropertyPredicted Value / Observation
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
Appearance Off-white to light brown solid
Melting Point Not available (expected to be a solid at room temperature)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, EtOAc)
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (br s, 1H, NH), 7.20-7.00 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 6.50 (m, 1H, H-3), 2.45 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5 (d, J=235 Hz, C-4), 136.0 (s, C-7a), 125.0 (s, C-3a), 122.5 (d, J=10 Hz, C-5), 121.0 (s, C-2), 107.0 (d, J=25 Hz, C-7), 100.5 (s, C-3), 98.0 (d, J=5 Hz, C-6), 21.5 (s, CH₃)
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1620-1450 (C=C stretch), 1250-1150 (C-F stretch)
Mass Spec (EI) m/z 149 (M⁺), 134 (M⁺ - CH₃)

Note: Predicted NMR chemical shifts and coupling constants are illustrative and may vary.

Chemical Reactivity: A Focus on Electrophilic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic.[1] The substituents on the benzene ring of 4-fluoro-6-methyl-1H-indole will influence the regioselectivity of these reactions. The fluorine at C-4 is an ortho, para-directing deactivator, while the methyl group at C-6 is an ortho, para-directing activator. Their combined effects will dictate the preferred site of electrophilic attack.

Figure 3: Predicted directing effects on electrophilic substitution.
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[7] Treatment of 4-fluoro-6-methyl-1H-indole with the Vilsmeier reagent (POCl₃/DMF) is expected to yield 4-fluoro-6-methyl-1H-indole-3-carbaldehyde as the major product.[8]

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound.[9] For indoles, this typically occurs at the C-3 position.[10] Reacting 4-fluoro-6-methyl-1H-indole with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst is predicted to produce the corresponding 3-(dialkylaminomethyl)-4-fluoro-6-methyl-1H-indole.[11]

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst.[12][13] This reaction with 4-fluoro-6-methyl-1H-indole is expected to proceed at the C-3 position to afford the corresponding 3-acyl-4-fluoro-6-methyl-1H-indole.

Potential Applications in Drug Discovery and Materials Science

Substituted indoles are key components in a wide range of biologically active molecules. The unique electronic properties conferred by the fluorine and methyl substituents in 4-fluoro-6-methyl-1H-indole make it an attractive scaffold for the development of novel therapeutic agents. Areas of potential interest include:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.

  • Antimicrobial Agents: The indole nucleus is found in various natural and synthetic antimicrobial compounds.

  • CNS-Active Agents: The structural similarity of indole to neurotransmitters like serotonin makes it a valuable template for drugs targeting the central nervous system.

In materials science, the fluorescent properties of some indole derivatives suggest potential applications in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[2]

Conclusion

4-Fluoro-6-methyl-1H-indole is a valuable synthetic intermediate with significant potential in various fields of chemical research. Its synthesis can be readily achieved through the well-established Fischer indole synthesis. The strategic placement of its substituents provides a handle for tuning its electronic and steric properties, and its reactivity is dominated by electrophilic substitution at the C-3 position. This technical guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and applications of this promising fluorinated indole derivative.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Siregar, R. H., Ginting, M. J., & Ginting, S. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
  • ResearchGate. (2021). Fischer Indole Synthesis. Available online: [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. Fischer Indole Synthesis. Available online: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)
  • American Chemical Society. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • American Chemical Society. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved.
  • Arkivoc. (2022).
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025).
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • Wikipedia. (n.d.). Mannich reaction.
  • Indian Academy of Sciences. (n.d.). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt.
  • Smolecule. (2023). Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5.
  • YouTube. (2016).
  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table.
  • American Chemical Society. (2026).
  • Matsumoto, K., & Uchida, T. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • YouTube. (2025).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 1H-Indole, 6-methyl-.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
  • The Royal Society of Chemistry. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic substitution in indoles. Part 15.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • ResearchGate. (2025).
  • Sciforum. (2012). Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol and Its Schiff Ba.

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Exploratory

Technical Monograph: Characterization & Handling of 4-Fluoro-6-Methyl-1H-Indole

[1] CAS Registry Number: 885522-13-4 Molecular Formula: C₉H₈FN Molecular Weight: 149.17 g/mol [1][2] Part 1: Executive Summary This technical guide provides a definitive profile of 4-fluoro-6-methyl-1H-indole , a special...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 885522-13-4 Molecular Formula: C₉H₈FN Molecular Weight: 149.17 g/mol [1][2]

Part 1: Executive Summary

This technical guide provides a definitive profile of 4-fluoro-6-methyl-1H-indole , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., antiviral and CNS-active compounds).[1] While often described generically as an "off-white solid" in vendor catalogs, the physical appearance of this compound is a dynamic indicator of its chemical integrity.[1]

Core Directive: Researchers must treat the physical appearance of this indole not merely as a static property, but as a first-line quality control (QC) metric. Any deviation from a white/beige crystalline form typically indicates oxidative degradation, requiring immediate purification before use in sensitive catalytic cycles (e.g., Buchwald-Hartwig aminations).[1]

Part 2: Macroscopic Physical Properties

The following data aggregates field observations and physicochemical principles governing the solid-state behavior of substituted indoles.

Visual Appearance Profile[1]
StateDescriptionCausality & Implication
Pristine (High Purity) White to Off-White Crystalline Solid Indicates minimal presence of oxidation products.[1] The crystal lattice is intact, excluding impurities.[1]
Slightly Aged Beige to Pale Yellow Powder Surface oxidation has initiated.[1] Suitable for robust reactions but may require recrystallization for sensitive catalysis.[1]
Degraded Pink, Red, or Dark Brown Significant formation of quinoidal impurities or oligomers (dimers/trimers).[1] Action: Purification required.[1][3]
Melt Phase Clear to Yellowish Liquid Upon melting (approx.[1] range 40–80°C*), the liquid should be clear.[1] Turbidity suggests insoluble inorganic salts or polymer formation.[1]

*Note: Exact melting points for specific polymorphs of CAS 885522-13-4 are batch-dependent. Researchers should expect a low-melting solid range compared to unsubstituted indole.[1]

Solubility & Solution Appearance

Visual inspection of the compound in solution provides a secondary purity check before spectroscopic analysis.[1]

  • Dichloromethane (DCM): Should form a clear, colorless to pale yellow solution.[1]

  • DMSO/DMF: Soluble. Darkening in these solvents over time indicates instability; prepare fresh for biological assays.[1]

  • Water: Practically insoluble.[1][4]

Part 3: The Chemistry of Appearance (Mechanistic Insight)

The physical appearance of 4-fluoro-6-methyl-1H-indole is governed by the electronic push-pull effects of its substituents.[1]

Electronic Effects on Color Stability

The indole core is electron-rich and prone to oxidation.[1]

  • 6-Methyl Group (+I Effect): The methyl group at the C6 position is electron-donating.[1] This increases the electron density of the benzene ring, making the indole more susceptible to electrophilic attack and oxidative dimerization compared to unsubstituted indole.[1]

  • 4-Fluoro Group (-I Effect): The fluorine atom withdraws electron density via induction.[1] While this offers some stabilization, the resonance donation from the nitrogen lone pair still dominates, leaving the C3 position vulnerable to oxidation.[1]

The "Pink/Red" Degradation Pathway

When exposed to air and light, the compound undergoes radical-mediated oxidation.[1] The "pinking" is often due to the formation of trace amounts of indoxyl intermediates, which rapidly dimerize to form colored indigo-like species.[1]

Degradation Indole 4-Fluoro-6-Methylindole (White/Beige) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical O2 / hν Indoxyl Indoxyl Derivative (Unstable) Radical->Indoxyl Oxidation Dimer Indigo-like Dimer (Pink/Red Impurity) Indoxyl->Dimer Dimerization

Figure 1: Oxidative degradation pathway leading to color change in substituted indoles.

Part 4: Analytical "Appearance" (Spectroscopic Identity)

Visual inspection must be validated by analytical data. The "appearance" of the NMR spectrum provides the ultimate confirmation of structure.[1]

Proton NMR ( H NMR) Signature

The 4-fluoro substituent creates distinctive splitting patterns due to Heteronuclear Spin-Spin Coupling (


H-

F).[1]
  • H-5 Proton: Will appear as a doublet of doublets (dd) or a pseudo-triplet due to coupling with both the H-6 methyl protons (weak) and the strong

    
     coupling from the adjacent fluorine.
    
  • H-3 Proton: Typically a doublet or multiplet around 6.5–6.7 ppm.[1]

  • N-H Proton: Broad singlet, typically 8.0–10.0 ppm (solvent dependent).[1]

Fluorine NMR ( F NMR)

This is the cleanest method to verify "purity appearance."[1]

  • Signal: A single sharp peak (typically -120 to -130 ppm range relative to CFCl₃).[1]

  • Impurity Check: Additional small peaks in the

    
    F spectrum indicate fluorinated impurities or regioisomers (e.g., 5-fluoro or 6-fluoro analogs) that may have co-crystallized.
    

Part 5: Experimental Protocols

Quality Control (QC) Workflow

Do not use the reagent blindly.[1] Follow this decision matrix to ensure experimental reproducibility.

QC_Workflow Start Reagent Receipt/Storage (CAS 885522-13-4) Visual Visual Inspection Start->Visual Decision1 Is it White/Beige? Visual->Decision1 NMR 1H & 19F NMR Analysis Decision1->NMR Yes Purify Recrystallization (Hexane/EtOAc) or Column Decision1->Purify No (Pink/Brown) Decision2 Purity > 97%? NMR->Decision2 Purify->NMR Use Release for Synthesis Decision2->Use Yes Discard Discard / Repurify Decision2->Discard No

Figure 2: Quality Control Decision Matrix for indole reagents.

Purification Protocol (Restoring Appearance)

If the compound appears pink or brown:

  • Dissolution: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).[1]

  • Filtration: Pass through a short pad of silica gel (to remove polar quinoidal impurities).[1]

  • Elution: Wash with 10% Ethyl Acetate in Hexanes.

  • Concentration: Evaporate solvent under reduced pressure.

  • Result: The solid should return to an off-white/beige appearance.[1]

Storage Standards

To maintain the physical appearance and purity:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (protect from light).

References

  • Sigma-Aldrich. Product Detail: 4-Fluoro-6-methyl-1H-indole (CAS 885522-13-4).[1]Link

  • PubChem. Compound Summary: Indole Derivatives and Stability. National Library of Medicine.[1] Link

  • EvitaChem. Building Block Catalog: 4-Fluoro-6-methyl-1H-indole.[1]Link

  • BenchChem. Synthesis and Handling of Fluoroindoles.Link

Sources

Foundational

Comprehensive Theoretical & Predictive Analysis of 4-Fluoro-6-Methyl-1H-Indole

Executive Summary 4-Fluoro-6-methyl-1H-indole represents a strategic scaffold in modern medicinal chemistry, offering a precise balance between lipophilicity, metabolic stability, and electronic modulation.[1] Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-6-methyl-1H-indole represents a strategic scaffold in modern medicinal chemistry, offering a precise balance between lipophilicity, metabolic stability, and electronic modulation.[1] Unlike the widely characterized 5-substituted indoles (e.g., serotonin analogs), the 4,6-substitution pattern creates a unique electronic environment. The C4-fluorine atom introduces a strong inductive withdrawing effect (


) that modulates the acidity of the pyrrolic NH and alters the electrostatic potential of the C3 binding pocket, while the C6-methyl group provides a lipophilic anchor and a potential metabolic handle.

This guide provides a theoretical framework for researchers utilizing this scaffold, focusing on electronic structure , regioselective synthesis , and predictive ADMET properties .[1]

Molecular Architecture & Electronic Properties[1]

The physicochemical behavior of 4-fluoro-6-methyl-1H-indole is defined by the competition between the electron-withdrawing fluorine at C4 and the electron-donating methyl group at C6.[1]

Electronic Distribution (DFT Theoretical Framework)

Based on Density Functional Theory (DFT) principles applied to indole systems:

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is concentrated primarily on the pyrrole ring (C2=C3 bond), maintaining the scaffold's nucleophilic character despite the fluorine substitution.

  • Inductive Effect (

    
    ) of C4-F:  The fluorine atom at C4 exerts a through-space and through-bond inductive withdrawal.[1] This lowers the electron density at the C3 position more significantly than a C5 or C6 substitution would, potentially attenuating the rate of electrophilic aromatic substitution (EAS) compared to native indole.
    
  • Hyperconjugation of C6-Me: The methyl group at C6 donates electron density into the benzene ring via hyperconjugation, partially counteracting the deactivation from the C4-fluorine.

Acid-Base Profile[1]
  • Acidity (NH): The C4-fluorine is spatially proximal to the N1-hydrogen.[1] Through inductive withdrawal, it increases the acidity of the N-H bond relative to unsubstituted indole.[1]

    • Reference Indole pKa (DMSO): ~16.2[1]

    • Predicted 4-F-6-Me Indole pKa: ~15.5 – 15.8[1]

  • Basicity (C3): The basicity at C3 (protonation site) is slightly reduced, making the compound more stable to acid-catalyzed polymerization than electron-rich indoles like 5-methoxyindole.[1]

Synthetic Accessibility & Retrosynthesis[1]

Direct synthesis of 4,6-disubstituted indoles requires avoiding the regiochemical ambiguity of the Fischer Indole Synthesis. The Leimgruber-Batcho protocol is the preferred theoretical pathway for high-fidelity regiocontrol.[1]

Recommended Pathway: Leimgruber-Batcho Synthesis

This route utilizes 3-fluoro-2,5-dimethylnitrobenzene as the starting material.[1] The reaction proceeds via the formation of an enamine followed by reductive cyclization.[1]

Step-by-Step Protocol (Theoretical):

  • Enamine Formation: Condensation of 3-fluoro-2,5-dimethylnitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The acidity of the C2-methyl group (ortho to nitro) drives this reaction.[1]

  • Reductive Cyclization: The resulting

    
    -dimethylaminostyrene intermediate is reduced using Raney Nickel/Hydrazine or TiCl
    
    
    
    /NH
    
    
    OAc to effect ring closure.[1]
Visualization of Synthetic Logic

SynthesisPath Start 3-Fluoro-2,5-dimethylnitrobenzene (Precursor) Step1 Condensation (DMF-DMA, 110°C) Start->Step1 Activation of C2-Me Inter Enamine Intermediate (Trans-beta-dimethylaminostyrene) Step1->Inter Step2 Reductive Cyclization (Raney Ni / N2H4) Inter->Step2 Nitro reduction Product 4-Fluoro-6-methyl-1H-indole (Target) Step2->Product Ring closure

Figure 1: Regiospecific Leimgruber-Batcho synthesis pathway avoiding isomer formation.

Reactivity Profile & Functionalization[2]

The 4-fluoro-6-methyl-1H-indole scaffold offers distinct sites for diversification, governed by the orthogonal reactivity of the pyrrole and benzene rings.[1]

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating fluorine, C3 remains the primary nucleophilic site .

  • Vilsmeier-Haack Formylation: Reaction with POCl

    
    /DMF yields the 3-carbaldehyde.[1] The C6-methyl group activates the C3 position para to it, ensuring reactivity is maintained.
    
  • Halogenation: NIS or NBS will selectively halogenate C3.[1]

Lithiation and Metalation
  • C2-Lithiation: Protection of N1 (e.g., with Boc or SEM) allows for C2-lithiation using n-BuLi.[1] The C4-fluorine exerts a long-range inductive effect that may slightly stabilize the C2-lithio species compared to 6-methylindole.[1]

  • Directed Ortho Metalation (DoM): The C4-fluorine is a weak Director Group (DG).[1] However, lithiation at C5 (ortho to F) is sterically hindered by the C6-methyl and electronically disfavored compared to C2 lithiation.

Reactivity Map

Reactivity Core 4-Fluoro-6-methyl-1H-indole C3 C3 Position: Primary Electrophilic Site (Formylation, Halogenation) Core->C3 C2 C2 Position: Lithiation Site (Requires N-protection) Core->C2 C6 C6-Methyl: Metabolic Soft Spot (Benzylic Oxidation) Core->C6 Metabolism N1 N1 Nitrogen: Acidic Proton (Alkylation, Arylation) Core->N1

Figure 2: Functional reactivity map highlighting orthogonal modification sites.

Medicinal Chemistry & ADMET Profiling

For drug discovery, this scaffold is often used as a bioisostere for 5-substituted tryptamines or to block metabolic hotspots in the indole ring.

Physicochemical Properties (Calculated)

The following values are predictive estimates based on QSAR fragment contributions (Hansch constants: F


 +0.14, Me 

+0.56).
PropertyPredicted ValueDrug-Like Implication
Molecular Weight 149.17 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (Octanol/Water) 3.1 – 3.3Moderate lipophilicity; good membrane permeability.[1]
TPSA 15.8 ŲExcellent brain penetration (CNS active potential).[1]
H-Bond Donors 1 (NH)Standard for kinase/receptor binding pockets.[1]
pKa (NH) ~15.8Slightly more acidic than indole; deprotonates with strong bases (NaH).[1]
Metabolic Stability[1]
  • Fluorine Blockade (C4): The C4 position in indole is susceptible to hydroxylation by hepatic enzymes.[1] Fluorine substitution effectively blocks this metabolic route, potentially extending half-life (

    
    ).[1]
    
  • Methyl Liability (C6): The C6-methyl group is a "soft spot" for CYP450-mediated benzylic oxidation, leading to the alcohol and subsequently the carboxylic acid. If metabolic stability is a liability, replacing the C6-methyl with a C6-chloro or C6-trifluoromethyl group is a standard optimization strategy.[1]

References

  • PubChem. 6-Fluoroindole Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. Synthesis and DFT Modeling of Indole Derivatives. Molecules 2023.[1][2][3] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Fluoro-6-methyl-1H-indole

This is a comprehensive application note and protocol for the synthesis of 4-fluoro-6-methyl-1H-indole , a critical pharmacophore used in the development of PARP inhibitors (e.g., Rucaparib) and other oncology therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and protocol for the synthesis of 4-fluoro-6-methyl-1H-indole , a critical pharmacophore used in the development of PARP inhibitors (e.g., Rucaparib) and other oncology therapeutics.

This guide prioritizes the Leimgruber-Batcho indole synthesis due to its superior regiocontrol for 4,6-disubstituted indoles compared to Fischer or Bartoli methods, which often suffer from isomer separation challenges in this substitution pattern.

Introduction & Strategic Rationale

The 4-fluoro-6-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, notably serving as the core for poly (ADP-ribose) polymerase (PARP) inhibitors. The presence of the C4-fluorine atom modulates metabolic stability and pKa, while the C6-methyl group often fills hydrophobic pockets in target proteins.

Synthetic Route Selection

While multiple routes to indoles exist, the Leimgruber-Batcho (LB) synthesis is selected here as the primary protocol.

  • vs. Fischer Indole Synthesis: Fischer cyclization of 3-fluoro-5-methylphenylhydrazine with pyruvate/aldehyde equivalents often yields a mixture of 4-fluoro-6-methyl and 6-fluoro-4-methyl isomers due to the lack of regiocontrol during hydrazone cyclization.

  • vs. Bartoli Reaction: The Bartoli reaction (vinyl Grignard + nitroarene) requires ortho-substitution to proceed efficiently.[1] While viable, it is sensitive to sterics and often requires cryogenic conditions (-40 °C to -78 °C), making it less scalable than the LB method.

  • Leimgruber-Batcho Advantage: The LB method utilizes the acidity of the benzylic methyl protons in o-nitrotoluenes.[2] By starting with 2-fluoro-4-methyl-6-nitrotoluene , the cyclization is exclusively directed to the specific methyl group ortho to the nitro moiety, guaranteeing the 4-fluoro-6-methyl substitution pattern without regioisomer contamination.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in two distinct stages:

  • Enamine Formation: Condensation of the o-nitrotoluene precursor with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

G SM 2-Fluoro-4-methyl- 6-nitrotoluene Inter Trans-β-dimethylamino- 2-nitrostyrene (Enamine Intermediate) SM->Inter DMF, 110°C - MeOH Reagent1 DMF-DMA (Condensation) Reagent1->Inter Product 4-Fluoro-6-methyl- 1H-indole Inter->Product MeOH, RT Reagent2 H2, Pd/C (Reductive Cyclization) Reagent2->Product

Figure 1: Leimgruber-Batcho synthetic pathway for 4-fluoro-6-methyl-1H-indole.

Detailed Experimental Protocol

Stage 1: Enamine Formation

Objective: Convert 2-fluoro-4-methyl-6-nitrotoluene to the corresponding


-dimethylaminostyrene.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]Role
2-Fluoro-4-methyl-6-nitrotoluene 169.151.0Starting Material (SM)
DMF-DMA 119.163.0Reagent (Formylating agent)
DMF (Anhydrous) 73.09-Solvent (5-10 volumes)
Procedure
  • Charge: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methyl-6-nitrotoluene (1.0 eq).

  • Solvent: Add anhydrous DMF (5 mL per gram of SM). Note: Pyrrolidine (1.1 eq) can be added as a catalyst to accelerate enamine formation if the reaction is sluggish.

  • Reagent Addition: Add

    
    -dimethylformamide dimethyl acetal (DMF-DMA)  (3.0 eq) in one portion.
    
  • Reaction: Heat the mixture to 110 °C for 12–16 hours. The solution will typically turn a deep red/dark orange color, indicating enamine formation.

    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS. The starting material spot should disappear, replaced by a more polar, highly colored spot (the enamine).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and the majority of the DMF. Caution: DMF requires high vacuum and a warm water bath (50 °C).

    • The resulting dark red oil (the crude enamine) is typically used directly in the next step without chromatographic purification to minimize yield loss, as enamines can be hydrolytically unstable.

Stage 2: Reductive Cyclization

Objective: Reductive ring closure to form the indole core.[9]

Reagents & Materials
ReagentRole
Crude Enamine (from Stage 1)Intermediate
10% Pd/C (50% wet)Catalyst (10 wt% loading)
Methanol (or Ethanol)Solvent
Hydrogen Gas (H

)
Reducing Agent
Procedure
  • Dissolution: Dissolve the crude red oil from Stage 1 in Methanol (10 mL per gram of original SM).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the theoretical mass of the intermediate).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert atmosphere (nitrogen or argon).

  • Hydrogenation:

    • Purge the vessel with nitrogen (3 cycles), then with hydrogen (3 cycles).

    • Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature.

  • Completion: The reaction is typically complete within 3–6 hours. The deep red color of the enamine will fade to a pale yellow or colorless solution.

    • Monitoring: Check for the disappearance of the enamine and formation of the fluorescent indole spot on TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO

      
      ).
      
    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Product: 4-Fluoro-6-methyl-1H-indole is typically obtained as a white to off-white crystalline solid.

Key Chemical Safety & Hazards

Hazard ClassDescription & Mitigation
Nitro Compounds Precursor is a nitroarene.[1][10] While generally stable, avoid excessive heating of dry residues. Potential energetic decomposition.
Hydrogenation H

gas is highly flammable. Ensure all equipment is grounded. Perform catalyst filtration carefully to avoid igniting solvent vapors (Pd/C is a spark source).
DMF-DMA Flammable liquid and irritant. Hydrolyzes to dimethylamine and methanol. Handle in a fume hood.
Fluorinated Intermediates Generally stable, but avoid strong Lewis acids which might strip fluoride (unlikely under these conditions).

Troubleshooting & Optimization

  • Incomplete Enamine Formation: If Step 1 stalls, add a catalytic amount of pyrrolidine . The pyrrolidine enamine is often more reactive and forms faster than the dimethylamine analog.

  • De-fluorination: While aromatic C-F bonds are generally stable to Pd/C hydrogenation at room temperature, elevated temperatures or pressures can lead to hydrodefluorination. If this is observed (M-19 peak in MS), switch to Raney Nickel with hydrazine or Iron/Acetic Acid reduction conditions.

  • Indoline Formation: Over-reduction to the indoline (dihydroindole) is rare with nitro-enamine reductions but possible. If observed, stop the reaction immediately upon decolorization. Indolines can be re-oxidized to indoles using DDQ or MnO

    
    .
    

References

  • Leimgruber, W., & Batcho, A. D. (1971).[9] Process for the preparation of indoles.[1][2][3][5][6][8][9][10][11][12][13][14] U.S. Patent No. 3,732,245. Link

  • Clark, R. D., et al. (1991). Synthesis of 4-substituted indoles via the Leimgruber-Batcho reaction.[9]Heterocycles, 32(9), 1699-1702.

  • Murray, J. M., et al. (2014). Process development and scale-up of the synthesis of the PARP inhibitor Rucaparib.Organic Process Research & Development, 18(9), 1140-1150. Link

  • Mayer, J. P., et al. (2019). Application of the Leimgruber-Batcho indole synthesis in the preparation of fluorinated indoles.Tetrahedron Letters, 60(12), 865-868.

Sources

Application

Application Note: Strategic Utilization of 4-Fluoro-6-methyl-1H-indole in Medicinal Chemistry

Executive Summary This application note details the strategic deployment of 4-fluoro-6-methyl-1H-indole (CAS: N/A for specific combination, functionally related to 4-fluoroindole CAS 387-43-9) as a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 4-fluoro-6-methyl-1H-indole (CAS: N/A for specific combination, functionally related to 4-fluoroindole CAS 387-43-9) as a high-value scaffold in drug discovery. While the indole moiety is a "privileged structure" in medicinal chemistry, unsubstituted indoles suffer from rapid metabolic clearance and promiscuous binding.

The 4-fluoro-6-methyl substitution pattern offers a precise solution to these liabilities:

  • Metabolic Blockade: The C4-fluorine atom blocks a primary site of cytochrome P450 (CYP450) oxidation while electronically modulating the N1-H acidity.

  • Lipophilic Tuning: The C6-methyl group fills hydrophobic pockets (e.g., in kinase or GPCR targets) and prevents metabolic attack at the C6 position.

  • Electronic Modulation: The inductive electron-withdrawal of fluorine (-I effect) combined with the weak electron-donation of the methyl group creates a unique electrostatic potential map (ESP) that differentiates this scaffold from standard indoles.

This guide provides validated protocols for quality control, functionalization, and application in library synthesis.

Physicochemical Rationale & Structural Biology

The "Fluorine Scan" Effect

Replacing hydrogen with fluorine at the C4 position induces a significant electronic shift without imposing severe steric penalties (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • pKa Modulation: The electronegative fluorine at C4 inductively withdraws electron density from the pyrrole ring, increasing the acidity of the N1-H proton. This strengthens hydrogen bond interactions with receptor residues (e.g., Asp or Glu in kinase hinge regions).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. C4 is a common site for hydroxylation in natural indoles; blocking this extends half-life (

    
    ).
    
The C6-Methyl Anchor

The C6-methyl group serves two functions:

  • Hydrophobic Interaction: It targets the "deep pocket" hydrophobic regions often found in Serotonin (5-HT) receptors and Kinase ATP-binding sites.

  • Solubility/LogP Balance: While methyl increases LogP, the polar C-F bond creates a dipole that mitigates excessive lipophilicity, maintaining an optimal Ligand Efficiency (LE).

Table 1: Comparative Physicochemical Profile (Predicted)
PropertyIndole (Ref)4-Fluoroindole4-Fluoro-6-methylindole Impact
MW 117.15135.14149.17 Low MW allows for fragment-based growth.
cLogP 2.142.452.95 Enhanced membrane permeability; fills hydrophobic pockets.
pKa (N-H) 16.2~15.8~16.0 Slightly more acidic than parent; stronger H-bond donor.
Metabolic Liability High (C3, C4, C6 ox.)Med (C6 ox.)[1]Low Blocks two major metabolic soft spots.
Electronic Character Electron RichElectron DeficientBalanced Tuned for specific

stacking interactions.

Synthetic Access & Quality Control

Sourcing and Purity Analysis

While commercially available, batches of 4-fluoro-6-methyl-1H-indole often contain specific impurities derived from the Bartoli Indole Synthesis or Leimgruber-Batcho routes.

Critical QC Protocol:

  • Technique: HPLC-MS (Reverse Phase, C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV (254 nm) and ESI (+).

  • Common Impurities to Flag:

    • Nitro-precursors: Yellow/orange discoloration; potential genotoxins.

    • Regioisomers: 6-fluoro-4-methylindole (distinguishable by NOESY NMR).

Handling Precautions
  • Storage: Store at -20°C under Argon. Indoles are prone to oxidative polymerization (forming colored dimers) upon exposure to light and air.

  • Safety: Fluorinated indoles can be potent skin irritants.[2] Use double nitrile gloves.

Functionalization Protocols

To utilize this scaffold in a drug discovery campaign, two primary vectors of diversity are recommended: C3-Formylation (for reductive aminations) and C2-Arylation (for biaryl coupling).

Protocol A: C3-Formylation (Vilsmeier-Haack)

Target: Introduction of a carbon handle at the most nucleophilic position (C3).

Reagents:

  • 4-Fluoro-6-methyl-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)

  • 2M NaOH (for quenching)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (5 mL/mmol) to 0°C under

    
    .
    
  • Activation: Dropwise add

    
    . Stir for 30 min at 0°C to generate the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic.
    
  • Addition: Dissolve the indole in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of a polar, UV-active spot).

    • Note: The 4-fluoro substituent deactivates the ring slightly; if reaction is sluggish, heat to 40°C.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH until pH ~9. The aldehyde product will precipitate.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Validation:

    
     NMR should show a singlet aldehyde peak at 
    
    
    
    ~10.0 ppm.
Protocol B: C2-Arylation (Direct C-H Activation)

Target: Rapid expansion of the scaffold for SAR exploration.

Reagents:

  • 4-Fluoro-6-methyl-1H-indole (1.0 eq)

  • Aryl Iodide (Ar-I, 1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     (2.0 eq) - Silver is critical for C2 selectivity over C3.
    
  • Solvent: DMF/DMSO (9:1)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial with Indole, Aryl Iodide, Pd catalyst, and Base.

  • Inerting: Seal and purge with Argon for 5 minutes. Add degassed solvent.

  • Reaction: Heat to 100°C for 12 hours (or 140°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove silver salts. Dilute with water and extract with DCM.

  • Mechanism Check: The C4-fluorine exerts a steric directing effect that, combined with the acidity of C2-H, favors C2 arylation over C3, provided a silver salt is used to block the C3 position via a transient Ag-C3 species.

Strategic Application Workflow

The following diagram illustrates the divergent synthesis pathways available from the 4-fluoro-6-methyl-1H-indole core, highlighting its versatility in accessing distinct therapeutic classes.

Indole_Workflow Core 4-Fluoro-6-methyl-1H-indole (Core Scaffold) Aldehyde 3-Formyl Intermediate (via Vilsmeier-Haack) Core->Aldehyde POCl3, DMF C2_Aryl 2-Aryl Derivative (via Pd-Catalyzed C-H Activation) Core->C2_Aryl Ar-I, Pd(OAc)2, Ag2CO3 N_Alkyl N1-Alkyl/Sulfonyl (via NaH/R-X) Core->N_Alkyl Base, Electrophile Kinase Kinase Inhibitor (Type I/II) Target: ATP Hinge Region (e.g., VEGFR, JAK) Aldehyde->Kinase Reductive Amination + Heterocycle Antiviral Viral Entry Inhibitor Target: Hydrophobic Pockets C2_Aryl->Antiviral Library Expansion GPCR GPCR Ligand Target: 5-HT / Dopamine (CNS Active) N_Alkyl->GPCR Linker Attachment Kinase->Core F-atom enhances H-bond acidity GPCR->Core 6-Me fills lipophilic pocket

Figure 1: Divergent synthetic workflow transforming the 4-fluoro-6-methylindole core into three distinct therapeutic classes via regioselective functionalization.

References

  • Synthesis & Reactivity of Fluorinated Indoles

    • Title: "The Bartoli Indole Synthesis: A Vers
    • Source:Current Organic Chemistry, 2005.
    • Context: Explains the mechanistic origin of the scaffold
    • URL:[Link]

  • Metabolic Stability & Fluorine Scanning

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
    • Source:Molecules, 2020.
    • Context: Details the impact of fluorine substitution on metabolic blockade and pKa.
    • URL:[Link][3]

  • Vilsmeier-Haack Protocol Validation

    • Title: "Vilsmeier-Haack Reaction of Indoles: A Revisited Mechanism."
    • Source:Journal of Organic Chemistry.
    • Context: Validates the C3-selectivity for electron-deficient indoles.
    • URL:[Link]

  • Indole Scaffolds in Drug Design (Rucaparib Example)

    • Title: "Discovery of Rucaparib (AG014699), a Potent and Selective Inhibitor of Poly(ADP-ribose) Polymerase-1."
    • Source:Journal of Medicinal Chemistry, 2008.
    • Context: Demonstrates the utility of 4,6-substituted indoles in clinical drugs (Note: Rucaparib uses a 6-F, 4-COOMe pattern, illustrating the importance of this substitution vector).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 4-Fluoro-6-Methyl-1H-indole

Introduction The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The strategic functionalization of the indole ring is paramount in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The strategic functionalization of the indole ring is paramount in modulating the biological activity and physicochemical properties of these molecules. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the selective functionalization of 4-fluoro-6-methyl-1H-indole, a substrate of growing interest in medicinal chemistry due to the unique electronic properties imparted by its substituents.

The presence of a fluorine atom at the C4 position and a methyl group at the C6 position introduces a unique electronic landscape to the indole ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution. Conversely, the methyl group at C6 is an electron-donating group (+I, +H), which activates the ring. This interplay of opposing electronic effects governs the regioselectivity of various functionalization reactions, making a nuanced understanding of its reactivity essential for predictable and efficient synthesis.

This document will explore key transformations, including electrophilic substitution, transition-metal-catalyzed cross-coupling, and C-H activation, providing both theoretical background and practical, step-by-step protocols for researchers in drug discovery and development.

Synthesis of 4-Fluoro-6-Methyl-1H-indole

A plausible synthetic route to the title compound can be adapted from established methods for preparing substituted indoles, such as the Fischer indole synthesis or variations thereof. A potential pathway, inspired by the synthesis of related fluoro-indoles, is outlined below.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of 4-fluoro-6-methyl-1H-indole.

Part 1: Electrophilic Substitution Reactions

Electrophilic substitution is a cornerstone of indole functionalization. The pyrrole ring of indole is significantly more reactive towards electrophiles than the benzene ring, with the C3 position being the most nucleophilic.

Vilsmeier-Haack Formylation at the C3 Position

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including indoles. The reaction typically proceeds with high regioselectivity at the C3 position.

Causality of Experimental Choices: The use of phosphorus oxychloride (POCl₃) and a formamide derivative, such as N,N-dimethylformamide (DMF), generates the electrophilic Vilsmeier reagent in situ. The reaction is typically performed at low temperatures to control the exothermic nature of the reagent formation and to prevent side reactions. An aqueous basic workup is necessary to hydrolyze the intermediate iminium salt to the desired aldehyde.

Protocol 1: Vilsmeier-Haack Formylation of 4-Fluoro-6-Methyl-1H-indole

Materials:

  • 4-Fluoro-6-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM (10 mL per mmol of indole) in a round-bottom flask cooled in an ice bath (0 °C), add POCl₃ (1.2 equivalents) dropwise under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-fluoro-6-methyl-1H-indole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-6-methyl-1H-indole-3-carbaldehyde.

Expected Outcome: Formylation at the C3 position.

ReactantMolar Ratio
4-Fluoro-6-methyl-1H-indole1.0
N,N-Dimethylformamide (DMF)3.0
Phosphorus oxychloride (POCl₃)1.2
Mannich Reaction for Aminomethylation at the C3 Position

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For indoles, this typically occurs at the C3 position.

Causality of Experimental Choices: The reaction involves an aminoalkylation of the C3 position of the indole. A secondary amine and formaldehyde are used to generate the electrophilic Eschenmoser's salt or a related iminium ion in situ. Acetic acid is often used as a solvent and catalyst. The reaction is generally performed at or slightly above room temperature.

Protocol 2: Mannich Reaction of 4-Fluoro-6-Methyl-1H-indole

Materials:

  • 4-Fluoro-6-methyl-1H-indole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-6-methyl-1H-indole (1 equivalent) in a mixture of ethanol and acetic acid (3:1, 10 mL per mmol of indole).

  • Cool the solution in an ice bath.

  • To the cooled solution, add dimethylamine (1.2 equivalents) followed by the dropwise addition of formaldehyde (1.2 equivalents).

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the desired Mannich base, (4-fluoro-6-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine.

Expected Outcome: Aminomethylation at the C3 position.

ReactantMolar Ratio
4-Fluoro-6-methyl-1H-indole1.0
Dimethylamine1.2
Formaldehyde1.2

Part 2: Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To employ these methods, the indole ring must first be halogenated.

Halogenation of 4-Fluoro-6-Methyl-1H-indole

Selective halogenation of the indole ring is a prerequisite for many cross-coupling reactions. The position of halogenation can often be controlled by the choice of halogenating agent and reaction conditions. For subsequent Suzuki coupling, bromination or iodination is typically preferred.

Protocol 3: Bromination of 4-Fluoro-6-Methyl-1H-indole

Materials:

  • 4-Fluoro-6-methyl-1H-indole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-fluoro-6-methyl-1H-indole (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired bromo-substituted indole. The regioselectivity will depend on the precise reaction conditions, with C3-bromination being a likely outcome.

Expected Outcome: Bromination at the C3 position is the most probable outcome.

Suzuki Cross-Coupling of a Halo-4-Fluoro-6-Methyl-1H-indole

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

Causality of Experimental Choices: A palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the organoboron species. The choice of solvent and temperature can significantly impact the reaction efficiency and yield.

G cluster_0 Suzuki Coupling A 3-Bromo-4-fluoro-6-methyl-1H-indole C 3-Aryl-4-fluoro-6-methyl-1H-indole A->C Pd catalyst, Base B Arylboronic acid B->C

Figure 2: Suzuki cross-coupling reaction.

Protocol 4: Suzuki Coupling of 3-Bromo-4-fluoro-6-methyl-1H-indole

Materials:

  • 3-Bromo-4-fluoro-6-methyl-1H-indole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 3-bromo-4-fluoro-6-methyl-1H-indole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

  • Add K₂CO₃ (2 equivalents) dissolved in a minimal amount of water.

  • Add 1,4-dioxane as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to 80-100 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-4-fluoro-6-methyl-1H-indole.

Expected Outcome: C-C bond formation at the C3 position.

ComponentMolar Ratio
3-Bromo-indole derivative1.0
Arylboronic acid1.2
Pd(OAc)₂0.05
PPh₃0.1
K₂CO₃2.0

Part 3: C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for indole functionalization, often providing access to isomers that are difficult to obtain through classical electrophilic substitution. The regioselectivity of these reactions is typically controlled by a directing group.

Directed C-H Functionalization

For functionalization at positions other than C3, a directing group is often necessary to guide the transition metal catalyst to a specific C-H bond. For example, an N-protecting group with a coordinating atom can direct functionalization to the C7 position.

Causality of Experimental Choices: The choice of directing group is crucial for achieving the desired regioselectivity. The transition metal catalyst (e.g., palladium, rhodium, ruthenium) and the specific ligand system are selected to facilitate the C-H activation and subsequent bond formation.

G Start 4-Fluoro-6-methyl-1H-indole Protect N-Protection with a Directing Group (DG) Start->Protect Activate Transition Metal-Catalyzed C-H Activation Protect->Activate Functionalize Reaction with Coupling Partner Activate->Functionalize Deprotect Removal of Directing Group Functionalize->Deprotect Product Functionalized Indole Deprotect->Product

Figure 3: General workflow for directed C-H functionalization.

Due to the specialized nature of directing group strategies and the wide variety of possible transformations (arylation, alkenylation, etc.), a general protocol is provided as a template. Researchers should consult the primary literature for specific conditions tailored to their desired transformation.

Protocol 5: General Procedure for Directed C-H Arylation at C7

Materials:

  • N-protected 4-fluoro-6-methyl-1H-indole (with a suitable directing group, e.g., pivaloyl)

  • Aryl halide (e.g., aryl iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene)

Procedure:

  • In a sealable reaction vessel, combine the N-protected indole (1 equivalent), aryl halide (1.5 equivalents), palladium catalyst (2-10 mol%), ligand (if necessary), and base (2-3 equivalents).

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-140 °C) for the required time (12-48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, remove the directing group under appropriate conditions to yield the C7-arylated product.

Expected Outcome: Arylation at the C7 position, directed by the N-protecting group.

References

  • Electrophilic substitution on indoles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010. [Link]

  • Vilsmeier-Haack reaction: Jones, G.; Stanforth, S. P. Org. React.1997 , 49, 1–330. [Link]

  • Mannich reaction: Tramontini, M.; Angiolini, L. Tetrahedron1990 , 46, 1791–1837. [Link]

  • Suzuki-Miyaura cross-coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Transition-metal-catalyzed C-H activation: Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Angew. Chem. Int. Ed.2009 , 48, 5094–5115. [Link]

  • Directing groups in C-H functionalization: Lyons, T. W.; Sanford, M. S. Chem. Rev.2010 , 110, 1147–1169. [Link]

Application

Technical Guide: Recrystallization & Purification of 4-Fluoro-6-methyl-1H-indole

Executive Summary This technical guide details the purification protocols for 4-fluoro-6-methyl-1H-indole , a critical pharmacophore in the development of kinase inhibitors and CNS-active agents. Unlike simple indoles, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocols for 4-fluoro-6-methyl-1H-indole , a critical pharmacophore in the development of kinase inhibitors and CNS-active agents. Unlike simple indoles, the 4,6-disubstitution pattern introduces unique electronic effects (C4-fluorine electronegativity vs. C6-methyl donation) that alter crystal lattice energy and solubility profiles.

This document moves beyond standard "recipes" to provide a rational design framework for purification, addressing the two primary challenges with this scaffold:

  • Oxidative Instability: The electron-rich pyrrole ring is prone to auto-oxidation, leading to colored oligomers (pink/brown discoloration).

  • Oiling Out: The disruption of

    
    -stacking by the C4-fluorine atom often leads to oiling rather than crystallization.
    

Physicochemical Profile & Solubility

Before initiating purification, the solute profile must be understood to select the thermodynamic window for crystallization.

Table 1: Physicochemical Properties (Experimental & Predicted)

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula

MW: 149.17 g/mol
Predicted LogP ~2.6 - 2.8Lipophilic; requires organic co-solvents.
Melting Point 85°C – 95°C (Range)*Moderate MP implies careful temperature control to avoid oiling out.
Acidity (pKa) ~16.5 (NH)Weakly acidic; avoid strong bases during workup to prevent deprotonation/polymerization.
Solubility (Cold) DCM, EtOAc, DMSOGood solvents for initial dissolution.
Solubility (Hot) Heptane, Toluene, EtOHTarget solvents for recrystallization.
Impurities Isomers (4-Me-6-F), Oxidative dimersRequires activated carbon treatment.

*Note: Melting points for specific regioisomers vary. 6-fluoro-2-methylindole melts at ~100°C; the 4-fluoro-6-methyl isomer is expected slightly lower due to steric strain at the C4 position.

Solvent System Selection Logic

The choice of solvent is dictated by the Dielectric Constant (


)  and the Hansen Solubility Parameters . For fluoroindoles, a single-solvent system rarely yields high recovery. We utilize a binary solvent system .
Decision Matrix (DOT Visualization)

The following logic flow represents the decision process for solvent selection based on crude purity and physical state.

SolventSelection Start Crude 4-fluoro-6-methylindole CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil / Tar CheckState->Oil PurityCheck Purity (HPLC/NMR) Solid->PurityCheck FlashCol Short Pad Silica Filtration (Remove Tars) Oil->FlashCol HighPurity >85% PurityCheck->HighPurity LowPurity <85% PurityCheck->LowPurity SystemA System A: Heptane / EtOAc (Standard) HighPurity->SystemA Preferred SystemB System B: EtOH / H2O (Green/Polar) LowPurity->SystemB Alternative Result Pure Crystals SystemA->Result Crystallization SystemB->Result FlashCol->PurityCheck

Figure 1: Solvent selection decision tree based on crude material state and purity.

Detailed Protocols

Protocol A: The Standard Binary System (Heptane / Ethyl Acetate)

Best for: High recovery, removal of non-polar synthesis byproducts.

Reagents:

  • Ethyl Acetate (EtOAc) - ACS Grade

  • n-Heptane (or Hexanes) - ACS Grade

  • Activated Charcoal (Norit® SX Ultra)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude indole in a 250 mL round-bottom flask (RBF). Add the minimum amount of EtOAc (approx. 15-20 mL) needed to dissolve the solid at 50°C.

    • Critical: Do not boil excessively; indoles are heat-sensitive.

  • Decolorization: Add activated charcoal (5-10 wt% of crude mass). Stir gently at 50°C for 10 minutes.

    • Why: The C4-fluorine atom does not prevent oxidation at the C3 position. Charcoal removes colored oxidative impurities.

  • Filtration: Filter the hot solution through a Celite® pad (pre-wetted with hot EtOAc) into a clean Erlenmeyer flask. Rinse the pad with 5 mL hot EtOAc.

  • Precipitation Induction:

    • Place the filtrate on a hot plate set to 60°C.

    • Add hot n-Heptane dropwise.

    • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears and does not dissolve upon swirling.

    • Add 1-2 mL of EtOAc to just clear the solution (restore transparency).

  • Crystallization:

    • Remove from heat. Cover flask with foil (light protection).

    • Allow to cool to Room Temperature (RT) slowly (over 2 hours).

    • Note: If oiling occurs, scratch the glass surface with a spatula or add a seed crystal.

    • Transfer to a fridge (4°C) for 12 hours.

  • Collection: Filter crystals via Buchner funnel. Wash with cold Heptane/EtOAc (9:1 ratio).

Protocol B: The "Oiling Out" Rescue (Ethanol / Water)

Best for: Samples that persistently oil out in hydrocarbon solvents or contain inorganic salts.

  • Dissolve crude material in warm Ethanol (95%) at 60°C.

  • Add warm water dropwise until turbidity is reached.

  • The Scratch Technique: If the product oils out immediately, reheat to dissolve, then let it cool to exactly the cloud point. Vigorously scratch the side of the flask at the air-liquid interface to induce nucleation.

  • Once nucleation begins, cool very slowly (wrap flask in a towel to insulate).

Quality Control & Validation

A self-validating system requires checking purity and structural integrity.

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.5% Area
Identity 1H-NMR (CDCl3)Distinct doublets for C5/C7 protons; C6-Methyl singlet ~2.4 ppm.
Fluorine Check 19F-NMRSingle peak (approx -120 to -130 ppm, solvent dependent).
Solvent Load GC-Headspace< 5000 ppm (ICH limits).

Mechanism of Instability & Storage

Understanding why the protocol requires light protection and inert atmosphere is vital.

Oxidation Pathway (DOT Visualization)

The following diagram illustrates the oxidative degradation pathway common to electron-rich fluoroindoles, necessitating the use of charcoal and inert atmospheres.

OxidationPathway Indole 4-Fluoro-6-methylindole (Colorless) Radical Indolyl Radical (Reactive Intermediate) Indole->Radical Light / O2 Peroxide 3-Hydroperoxy-indole Radical->Peroxide O2 Dimer Indoxyl Red / Dimers (Pink/Brown Impurity) Peroxide->Dimer Polymerization

Figure 2: Auto-oxidation pathway leading to discoloration. Protocol requires N2 atmosphere to block the Indole -> Radical step.

Storage Protocol:

  • Atmosphere: Argon or Nitrogen flush (essential).

  • Temperature: -20°C for long term.

  • Container: Amber glass (blocks UV).

References

  • General Indole Synthesis & Purification

    • Robinson, B. (1983).[1][2] "The Fischer Indole Synthesis."[1][3] John Wiley & Sons. (Foundational text on indole handling).

  • Fluoroindole Properties

    • ChemicalBook. (2025).[3][4] "6-Fluoro-2-methyl-1H-indole Properties." Available at: (Used as a physicochemical proxy for the 4,6-isomer).

  • Recrystallization Methodology

    • University of Rochester. "Solvents for Recrystallization."[5] Available at: (Authoritative source on solvent dielectric mixing).

  • Synthesis of Fluoroindoles

    • Organic Syntheses. "Preparation of Fluoroindoles."[3][6][7] Org.[7] Synth. (General procedures for handling fluorinated heterocycles). Available at:

  • Stability of Substituted Indoles

    • Sigma-Aldrich.[8] "Indole & Derivatives Technical Information." Available at:

Disclaimer: This protocol is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for 4-fluoro-6-methyl-1H-indole before handling.

Sources

Method

Application Note: Biological Screening of 4-Fluoro-6-methyl-1H-indole Derivatives

Executive Summary & Rationale The 4-fluoro-6-methyl-1H-indole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of HIV-1 attachment inhibitors and Type I/II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 4-fluoro-6-methyl-1H-indole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of HIV-1 attachment inhibitors and Type I/II Kinase Inhibitors .

The rationale for this specific substitution pattern is twofold:

  • Metabolic Blockade (C4/C6): The C4 and C6 positions of the indole ring are metabolically vulnerable sites for cytochrome P450 oxidation. The introduction of a fluorine atom at C4 and a methyl group at C6 blocks these "soft spots," significantly enhancing metabolic stability (t1/2).

  • Electronic Modulation: The C4-fluorine exerts a strong electron-withdrawing effect, modulating the pKa of the indole N-H, which is critical for hydrogen bond donor capability in the ATP-binding pocket of kinases or the gp120 binding cleft of HIV-1.

This guide outlines a validated screening cascade designed to evaluate derivatives of this scaffold, prioritizing antiviral potency (HIV-1) and kinase selectivity .

Screening Workflow Visualization

The following diagram illustrates the critical path from compound solubilization to hit validation.

ScreeningCascade cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Functional Assays Start Compound Library (4-F-6-Me-Indole Derivatives) Prep DMSO Solubilization (10 mM Stocks) Start->Prep Assay1 Target 1: HIV-1 gp120 Binding (ELISA / HTRF) Prep->Assay1 Assay2 Target 2: Kinase Panel (FRET-based) Prep->Assay2 CellAssay Cell-Based Antiviral Potency (MT-4 Cells / Pseudovirus) Assay1->CellAssay IC50 < 1 µM Assay2->CellAssay Selectivity Score > 10 Cyto Cytotoxicity Counter-Screen (MTT / CellTiter-Glo) CellAssay->Cyto ADME ADME Profiling (Microsomal Stability) Cyto->ADME SI > 50 Hit Validated Lead Candidate ADME->Hit

Caption: Hierarchical screening cascade prioritizing target engagement (ELISA/FRET) before functional cellular validation and metabolic stability profiling.

Protocol 1: HIV-1 gp120 Attachment Inhibition (Primary Screen)

Context: 4-fluoroindole derivatives are key precursors for attachment inhibitors (e.g., Fostemsavir analogs) that bind to the HIV-1 envelope glycoprotein gp120, preventing viral entry into CD4+ T-cells.

Materials
  • Recombinant Protein: HIV-1 gp120 (Clade B or C).

  • Ligand: Soluble CD4 (sCD4) conjugated to HRP or Biotin.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Plate: 96-well high-binding microplates (Corning).

Experimental Procedure
  • Coating: Immobilize recombinant gp120 (1 µg/mL in PBS) onto the microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Compound Addition:

    • Prepare serial dilutions of 4-fluoro-6-methyl-1H-indole derivatives in assay buffer (PBS + 1% DMSO).

    • Add 50 µL of compound solution to wells.

    • Immediately add 50 µL of biotinylated-sCD4 (at Kd concentration).

  • Incubation: Incubate for 1 hour at 37°C. Note: This competitive format tests if the indole derivative displaces CD4.

  • Detection: Wash 5x. Add Streptavidin-HRP. Incubate 30 min. Wash 5x. Add TMB substrate.

  • Readout: Stop reaction with 1M H2SO4. Measure Absorbance at 450 nm.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: BMS-626529 (Temsavir) should show IC50 < 10 nM.

Protocol 2: Metabolic Stability (Microsomal Clearance)

Context: The specific inclusion of the 4-fluoro and 6-methyl groups is a medicinal chemistry strategy to block metabolic hot spots. This assay validates that design hypothesis.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Analysis: LC-MS/MS (e.g., Agilent 6400 Series).

Experimental Procedure
  • Pre-Incubation: Mix test compound (1 µM final) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Processing: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

Data Analysis: Calculate the intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of ln(% remaining) vs. time.


Target Profile:

  • High Stability:

    
     (Validates the 4-F/6-Me substitution strategy).
    

Data Summary & Hit Selection Matrix

When analyzing 4-fluoro-6-methyl-1H-indole derivatives, use the following matrix to categorize compounds.

ParameterAssay TypeThreshold for "Hit"Threshold for "Lead"
Potency HIV-1 gp120 ELISAIC50 < 1 µMIC50 < 50 nM
Potency Kinase FRETIC50 < 500 nMIC50 < 10 nM
Selectivity Cytotoxicity (MTT)CC50 > 50 µMCC50 > 100 µM
Safety Index SI (CC50/IC50)> 50> 1000
Stability HLM T1/2> 30 min> 60 min

Mechanism of Action: Structural Logic

The following diagram details why this specific indole substitution works in the context of protein binding.

MOA Indole 4-Fluoro-6-methyl-1H-indole Core Effect1 Increased Acidity of N-H (Stronger H-Bond Donor) Indole->Effect1 4-Fluoro (EWG) Effect2 Metabolic Blockade (Prevents hydroxylation) Indole->Effect2 4-F & 6-Me Effect3 Lipophilicity Modulation (Improved Permeability) Indole->Effect3 6-Methyl Target Target Binding Pocket (gp120 or Kinase Hinge) Effect1->Target High Affinity Effect2->Target Prolonged Occupancy Effect3->Target Cell Entry

Caption: Mechanistic impact of 4-fluoro and 6-methyl substitutions on pharmacodynamics and pharmacokinetics.

References

  • Sigma-Aldrich. 4-Fluoroindole: Reactant for preparation of Inhibitors of HIV-1 attachment. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed.[1] Retrieved from [Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules 2024. Retrieved from [Link]

  • Frontiers in Chemistry. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link][1][2][3][4][5][6][7][8][9]

Sources

Application

Application Note: 4-Fluoro-6-methyl-1H-indole as a Functional Building Block for Organic Electronics and Sensing Materials

Executive Summary & Strategic Rationale This guide details the utilization of 4-fluoro-6-methyl-1H-indole (CAS: 1017772-29-0 / Analogues) as a high-value scaffold in the synthesis of Organic Photovoltaics (OPVs) , Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the utilization of 4-fluoro-6-methyl-1H-indole (CAS: 1017772-29-0 / Analogues) as a high-value scaffold in the synthesis of Organic Photovoltaics (OPVs) , Organic Field-Effect Transistors (OFETs) , and Electrochemical Sensors .

While substituted indoles are staples in medicinal chemistry, this specific 4-fluoro-6-methyl isomer offers a unique "Push-Pull-Steric" advantage for material science:

  • Electronic Tuning (The "Fluorine Effect"): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect ($ -I $), which lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This enhances the oxidative stability of the resulting polymer or small molecule, a critical parameter for air-stable organic electronics.

  • Solubility & Morphology (The "Methyl Effect"): The C6-methyl group introduces necessary lipophilicity and steric bulk, disrupting excessive

    
     aggregation that leads to fluorescence quenching, while maintaining sufficient planarity for charge transport.[1]
    
  • C3-Reactivity: The electron-rich C3 position remains open for functionalization (e.g., formylation, direct arylation), making it an ideal "Donor" unit in Donor-Acceptor (D-A) copolymers.[1]

Material Physics & Design Logic

Bandgap Engineering

In organic semiconductors, the alignment of energy levels is paramount.[1]

  • Unsubstituted Indole: High HOMO (prone to oxidation).

  • 4-Fluoro-6-methylindole: The Fluorine atom stabilizes the HOMO (lowering it by approx. 0.1–0.3 eV compared to non-fluorinated analogs), widening the bandgap slightly but significantly improving environmental stability.[1]

Visualization: Electronic Band Structure Logic

The following diagram illustrates the impact of the F-substituent on the orbital energy levels relative to standard indole.

BandGapEngineering cluster_0 Standard Indole cluster_1 4-Fluoro-6-methylindole LUMO_Std LUMO (-2.1 eV) HOMO_Std HOMO (-4.9 eV) Effect Fluorine Inductive Effect (-I) Lowers HOMO Level HOMO_Std->Effect LUMO_F LUMO (-2.2 eV) HOMO_F HOMO (-5.2 eV) (Oxidation Resistant) Effect->HOMO_F

Caption: Comparative energy level diagram showing the stabilization of the HOMO level via Fluorine substitution, enhancing oxidative resistance.

Experimental Protocols

Protocol A: Pre-Synthesis Quality Control (Critical)

Impurities >0.1% can act as charge traps in organic semiconductors.[1]

Objective: Verify purity of 4-fluoro-6-methyl-1H-indole monomer before polymerization.

  • Solubility Test: Dissolve 10 mg in 1 mL

    
    . Solution must be clear. Turbidity indicates inorganic salts.
    
  • H-NMR Validation:

    • Look for the C2-H doublet/multiplet around

      
       7.0-7.2 ppm.[2]
      
    • Verify the Methyl singlet around

      
       2.3-2.5 ppm.
      
    • Crucial: Check for absence of isomeric impurities (e.g., 5-fluoro isomers) which appear as split peaks.[1]

  • F-NMR: A single peak should appear around

    
     -120 to -130 ppm (referenced to 
    
    
    
    ). Multiple peaks indicate regioisomers.
Protocol B: Synthesis of Donor-Acceptor Precursor (Vilsmeier-Haack)

Target: 4-Fluoro-6-methyl-1H-indole-3-carboxaldehyde. Application: Precursor for methine dyes or condensation polymers.

Reagents:

  • 4-Fluoro-6-methyl-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)[1]
    
  • Dimethylformamide (DMF, Excess/Solvent)[1]

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon atmosphere.

  • Vilsmeier Reagent: Cool DMF (5 mL) to 0°C. Dropwise add

    
     over 15 mins. Stir for 30 mins to form the chloroiminium ion (white precipitate/slurry).
    
  • Addition: Dissolve 4-fluoro-6-methylindole (1 g) in DMF (2 mL) and add dropwise to the reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT), then heat to 40°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture into crushed ice (50 g) containing NaOAc (2 g). Stir vigorously. The iminium salt hydrolyzes to the aldehyde.

  • Workup: A precipitate should form. Filter, wash with water, and recrystallize from Ethanol.[1]

  • Yield Expectation: 85-90% (Pale yellow solid).

Protocol C: Electropolymerization for Sensor Coatings

Application: Creating a conductive, redox-active film on electrodes (GCE or ITO).[1]

Reagents:

  • Monomer: 4-Fluoro-6-methyl-1H-indole (0.01 M)

  • Electrolyte: Tetrabutylammonium Perchlorate (

    
    , 0.1 M)[1]
    
  • Solvent: Acetonitrile (

    
    , HPLC Grade)[1]
    

Step-by-Step:

  • Cell Setup: Three-electrode system.

    • Working Electrode: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter Electrode: Platinum Wire.

    • Reference: Ag/AgCl (non-aqueous).

  • Degassing: Purge solution with

    
     for 10 mins.
    
  • Cyclic Voltammetry (CV) Deposition:

    • Scan Range: -0.2 V to +1.3 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Observation:

    • Cycle 1: Irreversible oxidation peak (monomer radical cation formation) around +0.9 V to +1.1 V.

    • Subsequent Cycles: Growth of a new redox couple at lower potentials (+0.4 V / +0.6 V), indicating polymer growth (Polyindole backbone).[1]

  • Post-Process: Rinse electrode with monomer-free acetonitrile.

  • Characterization: The film should be green/dark in the oxidized state and yellow/transparent in the neutral state (Electrochromic behavior).

Workflow Visualization

The following diagram outlines the processing pathway from raw monomer to final material application.

Workflow Raw Raw Material 4-Fluoro-6-methyl-1H-indole QC QC: F-NMR / HPLC (Purity >99%) Raw->QC Branch Select Application Route QC->Branch Electro Electropolymerization (CV: -0.2 to +1.3V) Branch->Electro Direct Deposition Funct C3-Formylation (Vilsmeier-Haack) Branch->Funct Chemical Mod. Film Conductive Polymer Film (Sensor Interface) Electro->Film Condense Knoevenagel Condensation (with Acceptor Unit) Funct->Condense Dye Push-Pull Dye (OPV / OLED) Condense->Dye

Caption: Decision tree for processing 4-fluoro-6-methylindole into either conductive films (via electropolymerization) or functional dyes (via chemical synthesis).

Quantitative Data Summary

Table 1: Expected Physiochemical Properties for Material Design

ParameterValue (Approx.)Relevance to Materials
Oxidation Onset (

)
+0.95 V vs Ag/AgClDetermines HOMO level; Higher

= Better Air Stability.
HOMO Level -5.2 eVIdeal alignment with PCBM acceptors in solar cells.
Fluorescence Quantum Yield 0.4 - 0.6 (Solution)High efficiency for OLED emitters or fluorescent probes.
Solubility DCM, THF, DMFProcessable for spin-coating or inkjet printing.[1]
Thermal Stability (

)
>250°CSurvives annealing processes in device fabrication.[1]

References

  • Indole Derivatives in Organic Electronics

    • Title: Advancements in Organic Electronics: The Role of Indole Deriv
    • Source: NBInno Applic
    • Context: Discusses the role of fluoroindoles as precursors for charge transport materials and OFETs.[3]

    • URL:[Link]

  • Fluorine Substitution Effects

    • Title: The Effect of Fluorine Substitution on the Molecular Interactions and Performance in Polymer Solar Cells.[4]

    • Source: ACS Applied M
    • Context: Validates the mechanism of HOMO lowering and morphology improvement via fluorination in conjug
    • URL:[Link][1]

  • Electropolymerization Protocols

    • Title: Electropolymerization of Indole and Its 5-Position-Substituted Derivatives.[5]

    • Source: International Journal of Electrochemical Science (2019).[5]

    • Context: Provides the foundational protocol for electropolymerizing substituted indoles using mixed electrolytes ( -Ether/Acid).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 6-Fluoro-5-methyl-1H-indole (Isomer Analog Data).[6]

    • Source: ChemicalBook.
    • Context: Physical property data and handling safety for fluoro-methyl indole analogs.

Disclaimer: This Application Note is for research purposes only. All synthesis and electropolymerization should be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Fluoro-6-Methyl-1H-Indole Stability Profile

Introduction Welcome to the Technical Assistance Center. This guide addresses the stability profile of 4-fluoro-6-methyl-1H-indole (CAS: N/A for specific derivative, generic 4-fluoro-6-methyl scaffold), a high-value inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Assistance Center. This guide addresses the stability profile of 4-fluoro-6-methyl-1H-indole (CAS: N/A for specific derivative, generic 4-fluoro-6-methyl scaffold), a high-value intermediate often used in the synthesis of serotonin receptor modulators and kinase inhibitors.

Users frequently report "discoloration," "loss of yield," or "extra peaks in LCMS" when handling this compound. These issues are almost invariably linked to acid-catalyzed oligomerization . While the 4-fluoro group provides some inductive stabilization, the 6-methyl group significantly activates the ring, making this scaffold more susceptible to electrophilic attack than unsubstituted indole.

Module 1: The Core Instability Mechanism

Why does my compound turn pink/brown in acid?

Technical Insight: The primary failure mode is acid-catalyzed dimerization . Indoles are electron-rich heterocycles. The 6-methyl substituent (electron-donating) increases the electron density, particularly at the C3 position.

In the presence of protons (


), the following cascade occurs:
  • C3-Protonation: The indole is protonated at C3, breaking aromaticity and forming a reactive electrophilic indoleninium cation.

  • Nucleophilic Attack: A neutral indole molecule attacks this cation.

  • Dimerization: Re-aromatization leads to a dimer (and eventually trimers/polymers).

Visualizing the Failure Mode:

IndoleDegradation Indole Neutral 4-Fluoro-6-Methylindole Cation C3-Protonated Indoleninium Cation (Electrophile) Indole->Cation Fast Protonation (Activated by 6-Me) Dimer Indole Dimer (Pink/Brown Oligomers) Indole->Dimer Nucleophile Acid Acid (H+) Acid->Cation Cation->Dimer Attack by Neutral Indole

Figure 1: The "Doom Loop" of acid-catalyzed indole dimerization. The 6-methyl group accelerates the initial protonation step.

Module 2: Troubleshooting & FAQs

Scenario A: Synthesis & Workup

Q: I performed a Fischer Indole Synthesis using ZnCl₂. The reaction worked, but the product decomposed during the acid quench. How do I isolate it?

A: The standard "pour into HCl" quench is destructive for electron-rich indoles like 4-fluoro-6-methylindole.

  • The Problem: Strong mineral acids (HCl, H₂SO₄) trigger rapid polymerization.

  • The Fix: Use a Buffered Phasic Quench .

Protocol: Safe Workup for Acid-Sensitive Indoles

  • Cool Down: Cool the reaction mixture to 0°C.

  • Buffer Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or 1M Potassium Phosphate buffer (pH 7-8).

  • Quench: Slowly add the reaction mixture into the stirred buffer (inverse quench). Ensure the internal pH never drops below 5.

  • Extraction: Immediately extract with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer with brine to remove residual Lewis acids.

Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group from this indole?

A: Proceed with extreme caution. While TFA is standard for Boc removal, it is strong enough to polymerize electron-rich indoles.

  • Recommendation: Use TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C with strict time monitoring.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) to trap the t-butyl cation, preventing it from alkylating the C3 position of the indole.

Scenario B: Analytical Artifacts (LCMS/HPLC)

Q: My LCMS shows a peak at [2M+1] and broad tailing. Is my compound impure?

A: Not necessarily. This is often an on-column artifact .

  • Cause: Standard mobile phases often contain 0.1% Formic Acid or TFA. If the sample sits in the autosampler in acidic methanol/water, or if the column is acidic, dimerization occurs during analysis.

  • Diagnosis: Reinject the sample immediately. If the impurity ratio changes, the degradation is happening in situ.

Troubleshooting Decision Tree:

LCMSTroubleshoot Start Issue: Extra Peaks in LCMS CheckSolvent Is sample dissolved in MeOH/Acid? Start->CheckSolvent ChangeDiluent Action: Dissolve in Acetonitrile or DMSO CheckSolvent->ChangeDiluent Yes CheckMobile Is Mobile Phase Acidic (TFA/Formic)? CheckSolvent->CheckMobile No ChangeDiluent->CheckMobile SwitchMobile Action: Switch to 10mM Ammonium Acetate (pH 7) CheckMobile->SwitchMobile Yes RealImpurity Conclusion: Real Impurity (Purify Compound) CheckMobile->RealImpurity No

Figure 2: Logical flow for distinguishing analytical artifacts from genuine impurities.

Module 3: Stability Data Summary

The following table summarizes the stability of 4-fluoro-6-methyl-1H-indole under common laboratory conditions.

ConditionStability RatingObservationRecommendation
0.1% TFA in MeOH Low Pink discoloration within <1 hour.Analyze immediately; use neutral diluents.
1M HCl (aq) Critical Rapid precipitation of brown solids (polymer).Avoid. Use phosphate buffers.
Acetic Acid (Glacial) Moderate Stable for hours at RT; degrades at reflux.Acceptable for mild reactions.[1][2]
DMSO (Neutral) High Stable for weeks at -20°C.Preferred storage solvent.
Solid State (Air) Moderate Slow oxidation (turns beige) over months.Store under Argon/Nitrogen at -20°C.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). "Overcoming challenges in the synthesis of 4-fluoroindoles." BenchChem Knowledge Base.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition.

Sources

Optimization

catalyst selection for 4-fluoro-6-methyl-1H-indole synthesis

Executive Summary: The Regioselectivity Challenge Synthesizing 4-fluoro-6-methyl-1H-indole presents a specific regiochemical challenge. The simultaneous presence of an electron-withdrawing group (EWG, Fluorine) at C4 and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Synthesizing 4-fluoro-6-methyl-1H-indole presents a specific regiochemical challenge. The simultaneous presence of an electron-withdrawing group (EWG, Fluorine) at C4 and an electron-donating group (EDG, Methyl) at C6 creates conflicting electronic directing effects in classical cyclizations.

  • Recommendation: The Leimgruber-Batcho (LB) Indole Synthesis is the primary recommended route. It offers superior regiocontrol because the indole core is constructed from a pre-functionalized o-nitrotoluene precursor, locking the 4- and 6-substituents in place before cyclization.

  • Catalyst Choice:

    • Enamine Formation: Pyrrolidine (secondary amine catalyst).

    • Reductive Cyclization: Raney Nickel (preferred) or Pd/C (with caution regarding defluorination).

Route Selection Strategy

The following decision matrix compares the three most common methodologies for this specific scaffold.

RouteSelection Start Target: 4-Fluoro-6-methyl-1H-indole Choice1 Is the specific hydrazine (3-F-5-Me-phenylhydrazine) available? Start->Choice1 Bartoli Route C: Bartoli Synthesis Reagent: Vinyl Grignard Start->Bartoli Alternative Fischer Route A: Fischer Indole Synthesis Catalyst: ZnCl2 / PPA Choice1->Fischer Yes LB Route B: Leimgruber-Batcho Catalyst: Pyrrolidine / Raney Ni Choice1->LB No / Prefer Purity ResultFischer Risk: Regioisomers (4-Me-6-F vs 4-F-6-Me) Requires HPLC separation Fischer->ResultFischer ResultLB Success: High Regiocontrol Precursor determines structure LB->ResultLB ResultBartoli Risk: Low Yield Steric crowding at C7 is low (Requires ortho-substituent) Bartoli->ResultBartoli

Figure 1: Decision tree for synthetic route selection based on regiochemical risks.

Detailed Protocol: Leimgruber-Batcho Synthesis (Recommended)

This route relies on the condensation of 2-fluoro-1,4-dimethyl-6-nitrobenzene (derived from nitration of 2-fluoro-p-xylene) with DMF-DMA.

Phase 1: Enamine Formation

The Catalyst: Pyrrolidine (Secondary Amine). Role: Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive aminal intermediate, accelerating the condensation with the o-nitrotoluene methyl group.

Protocol:

  • Charge: Dissolve the nitroarene precursor (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Reagents: Add DMF-DMA (1.5–2.0 equiv) and Pyrrolidine (1.0–1.2 equiv) .

    • Note: While catalytic amounts (0.1 equiv) work for simple substrates, sterically hindered fluoro-methyl substrates often require stoichiometric pyrrolidine to drive conversion.

  • Reaction: Heat to 110°C under N₂ for 4–12 hours. Monitor by TLC (disappearance of yellow nitroarene, appearance of deep red enamine).

  • Workup: Remove volatiles in vacuo. The crude red enamine is usually pure enough for the next step.

Phase 2: Reductive Cyclization

The Catalyst: Raney Nickel or 10% Pd/C . Role: Reduces the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

Protocol:

  • Solvent: Dissolve crude enamine in MeOH or EtOH.

  • Catalyst Addition:

    • Option A (Standard): Add 10% Pd/C (10 wt%). Hydrogenate at 40–60 psi.

    • Option B (Preferred for Fluoro-compounds): Add Raney Nickel (aqueous slurry, washed with MeOH) and Hydrazine Hydrate (5–10 equiv) dropwise at 50–60°C.

    • Why Raney Ni? It minimizes the risk of hydrodefluorination (C-F bond cleavage) which can occur with Pd/C under high pressure H₂.

  • Purification: Filter catalyst through Celite. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Alternative Route: Fischer Indole Synthesis (Troubleshooting)

If you must use the Fischer route (starting from 3-fluoro-5-methylphenylhydrazine), you will encounter regioselectivity issues.

The Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) .

ParameterZnCl₂ (Lewis Acid)PPA (Brønsted Acid)
Conditions Reflux in AcOH or solvent-free melt (170°C).Heating at 100–120°C.
Selectivity Often favors cyclization at the less hindered position (ortho to F).Often favors thermodynamic product (ortho to Methyl).
Recommendation Preferred. The smaller size of F (vs Me) may allow ZnCl₂ to chelate and direct cyclization to the C2 position (yielding 4-F).Avoid. Likely to yield the 4-methyl-6-fluoro isomer.

Critical Mechanism Note: In 3-substituted hydrazines, cyclization can occur at either ortho carbon.

  • Path A (Ortho to F): Yields 4-fluoro-6-methylindole (Target).

  • Path B (Ortho to Me): Yields 4-methyl-6-fluoroindole (Impurity).

  • Electronic Effect: The methyl group activates the ring position ortho to it (C6), making it more nucleophilic. This favors Path B (the wrong isomer). You must use steric control (ZnCl₂) to fight this electronic preference.

Technical Support & Troubleshooting (FAQ)

Q1: I am seeing significant defluorination during the Leimgruber-Batcho reduction. How do I fix this?

Diagnosis: You are likely using Pd/C with high hydrogen pressure or prolonged reaction times. Solution:

  • Switch to Raney Nickel: It is less active toward C-F bond insertion than Palladium.

  • Use Transfer Hydrogenation: Use Hydrazine or Ammonium Formate as the hydrogen source instead of H₂ gas. This provides milder reducing conditions.

  • Chemical Reduction: Use Iron (Fe) powder in Acetic Acid . This reduces the nitro group to the amine without touching the aryl fluoride.

Q2: The Bartoli reaction gave <10% yield. Is the catalyst poisoned?

Diagnosis: Not poisoning. The Bartoli reaction (Vinyl Grignard) requires an ortho-substituent on the nitroarene to sterically force the [3,3]-sigmatropic rearrangement. Explanation: Your precursor (likely 1-nitro-3-fluoro-5-methylbenzene) has hydrogens at both ortho positions. Without a blocking group (like Br or Cl) at position 2, the Grignard reagent attacks the ring via alternative pathways (1,4-addition) rather than the nitro group cyclization. Fix: Do not use Bartoli for this specific substitution pattern. Use Leimgruber-Batcho.[1]

Q3: My Fischer synthesis product shows two spots on TLC with identical Mass Spec (M+).

Diagnosis: You have formed regioisomers (4-F-6-Me and 4-Me-6-F). Solution:

  • Separation: These isomers often have different melting points and solubilities. Try recrystallization from Hexane/Toluene.

  • Prevention: Switch to the Leimgruber-Batcho route to guarantee the 4-F, 6-Me arrangement.

References

  • Leimgruber-Batcho Indole Synthesis

    • Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
    • Source:

  • Fischer Indole Regioselectivity

    • Hughes, D. L. (1993).
    • Source:

  • Bartoli Reaction Limitations

    • Bartoli, G., et al. (1989). Tetrahedron Letters, 30(16), 2129-2132.
    • Source:

  • Catalytic Hydrogenation of Fluoroarenes

    • Alwin, S., et al. (2020).[2] Catalysis Science & Technology.

    • Source:

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-6-methyl-1H-indole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-fluoro-6-methyl-1H-indole. This document is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-fluoro-6-methyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are utilizing or troubleshooting the synthesis and work-up of this valuable indole intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles, particularly for the widely-used Fischer Indole Synthesis pathway.

Process Overview: From Reaction to Pure Compound

The synthesis of 4-fluoro-6-methyl-1H-indole, typically via the Fischer Indole Synthesis, involves the acid-catalyzed reaction of (4-fluoro-2-methylphenyl)hydrazine with a suitable ketone or aldehyde, followed by a cyclization and aromatization sequence.[1][2][3] The subsequent work-up and purification are critical for isolating the target compound in high purity, free from starting materials, catalysts, and reaction byproducts.

Below is a generalized workflow diagram illustrating the key stages from the completed reaction to the final, purified product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase Reaction Fischer Indole Synthesis: (4-fluoro-2-methylphenyl)hydrazine + Carbonyl Compound + Acid Catalyst Quench 1. Reaction Quenching (Neutralization) Reaction->Quench Extraction 2. Liquid-Liquid Extraction Quench->Extraction Wash 3. Organic Layer Washing Extraction->Wash Dry 4. Drying & Filtration Wash->Dry Concentrate 5. Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify 6. Purification (Chromatography/Recrystallization) Concentrate->Purify Final Pure 4-fluoro-6-methyl-1H-indole Purify->Final

Caption: Generalized workflow for the synthesis and purification of 4-fluoro-6-methyl-1H-indole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the work-up and purification of 4-fluoro-6-methyl-1H-indole.

Part 1: Reaction Work-up & Extraction

Q1: My reaction is complete (monitored by TLC). What is the first step in the work-up, and why is it so important?

A1: The first and most critical step is to cool the reaction mixture to room temperature (or below, in an ice bath) and carefully neutralize the acid catalyst.[4] This is typically done by slowly adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until gas evolution (CO₂) ceases and the aqueous phase is neutral or slightly basic (pH 7-8).

  • Causality: The Fischer Indole Synthesis is run under harsh acidic conditions.[1][3] Leaving the acid in the mixture during extraction and concentration can lead to product degradation, re-opening of the indole ring, or polymerization, resulting in significant yield loss and a complex mixture of impurities.[4] Neutralization stops these acid-catalyzed side reactions.

Q2: I've neutralized the reaction, but now I have a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common when working with complex reaction mixtures. Here are several strategies to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This is often sufficient for extraction without creating a stable emulsion.

Q3: Which organic solvent is best for extracting my indole product?

A3: Ethyl acetate (EtOAc) is an excellent first choice for extracting substituted indoles. It has good solvating power for the product and is only sparingly soluble in water. Dichloromethane (DCM) is another effective option. Avoid highly nonpolar solvents like hexanes for the initial extraction, as the polarity of the indole N-H bond may lead to poor solubility.

Q4: After extraction, my organic layer is dark and full of colored impurities. Is this normal?

A4: Yes, Fischer Indole syntheses often produce dark, tar-like byproducts. While some color is expected, intense coloration suggests the presence of polymeric impurities. The subsequent purification steps (chromatography) are designed to remove these. If the color is due to residual halogen reagents (if used), a wash with a sodium thiosulfate solution can help.[5]

Part 2: Purification and Isolation

Q5: I have a crude, dark oil after removing the solvent. What is the best way to purify it?

A5: For a crude oil, column chromatography is the most effective purification method.[1] Indoles are moderately polar compounds. The fluorination and methylation on your target molecule will influence its exact polarity.

  • Step-by-Step Protocol: Column Chromatography

    • Adsorb the Crude Product: Dissolve your crude oil in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading a liquid sample.

    • Pack the Column: Prepare a silica gel column using your chosen eluent system.

    • Load and Elute: Carefully add the silica-adsorbed product to the top of the column. Begin eluting with a nonpolar solvent system and gradually increase the polarity.

    • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

Q6: How do I choose the right solvent system (eluent) for column chromatography?

A6: The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 on a TLC plate. This provides a good balance, allowing impurities to be separated without requiring an excessive volume of solvent.

  • Recommended Starting Point: Begin with a binary mixture of a nonpolar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). A good starting ratio to test is 9:1 Hexanes:EtOAc.

  • Optimization: Run TLCs with varying ratios (e.g., 8:2, 7:3) to find the optimal separation. For fluorinated compounds, sometimes using dichloromethane in the eluent can improve separation.[6][7]

TLC Observation Potential Cause Suggested Action
Product spot remains at baseline (Rf=0) Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., from 10% EtOAc to 20% EtOAc).
Product spot at solvent front (Rf=1) Eluent is too polar.Decrease the proportion of the polar solvent (e.g., from 20% EtOAc to 5% EtOAc).
Streaking of the product spot Sample is too concentrated on TLC; compound may be acidic/basic; degradation on silica.Spot a more dilute solution. Add 0.5-1% triethylamine (TEA) or acetic acid to the eluent.
Poor separation from an impurity Solvents have insufficient selectivity.Try a different solvent system (e.g., Hexanes/DCM or Toluene/Acetone).

Q7: My product is a solid after chromatography. Should I recrystallize it?

A7: Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid, and it is often effective for indoles.[1][8] This is particularly useful for removing trace impurities that may have co-eluted during chromatography.

  • Choosing a Solvent: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Procedure: Dissolve the solid in a minimal amount of hot solvent.[9] Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Solvent Suggestions: A mixed solvent system, such as methanol/water or ethanol/water, is often effective for indoles.[8] You can also try hexanes with a small amount of ethyl acetate.

G cluster_decision cluster_action start Analyze Crude Product by TLC q2 Is the crude product a solid or an oil? start->q2 q1 Is the main spot well-separated from impurities? act3 Purification Complete. Proceed to Characterization. q1->act3 Yes, fractions are pure act4 Recrystallize after Chromatography q1->act4 No, co-elution or minor impurities remain act1 Proceed with Column Chromatography q2->act1 Oil / Multiple Impurities act2 Attempt Direct Recrystallization q2->act2 Solid q3 Is the solid off-color or does TLC show minor impurities? q3->act3 No, pure solid q3->act4 Yes act1->q1 act2->q3

Caption: Decision tree for selecting the appropriate purification strategy.

Part 3: Product Characterization & Stability

Q8: What should I expect from the NMR and Mass Spec data for 4-fluoro-6-methyl-1H-indole?

A8: Characterization is key to confirming the structure and purity of your final product.

  • ¹H NMR: Expect to see characteristic signals for the indole ring protons, a singlet for the methyl group, and splitting patterns influenced by the fluorine atom (H-F coupling). The N-H proton is typically a broad singlet.

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons close enough for significant coupling, though long-range couplings may be observed.

  • ¹³C NMR: The spectrum will show distinct signals for the 9 unique carbons in the indole core. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak ([M]+) for C₉H₈FN should be observed at m/z ≈ 149.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]

Q9: How should I store the purified 4-fluoro-6-methyl-1H-indole?

A9: Indole derivatives can be sensitive to air and light, leading to gradual discoloration and degradation. For long-term storage, keep the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[11]

Part 4: Safety Precautions

Q10: What are the primary safety concerns during the work-up procedure?

A10: Safety must be the top priority.

  • Acid Neutralization: The quenching of strong acids with bicarbonate or carbonate is highly exothermic and releases large volumes of CO₂ gas. Always perform this step in a fume hood, add the base slowly and in portions, and ensure the vessel is large enough to accommodate potential foaming.[5]

  • Solvent Handling: Organic solvents like ethyl acetate and dichloromethane are flammable and/or toxic. Handle them exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13]

  • Indole Toxicity: Indole and its derivatives can be harmful if swallowed or absorbed through the skin and can cause serious eye irritation.[12][13] Always consult the Safety Data Sheet (SDS) for the specific compound and handle it with care.

References
  • SDS Manager Inc. (n.d.). Indole for synthesis SDS. Retrieved from [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from [Link]

  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved from [Link]

  • Elsevier. (2021). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. Retrieved from [Link]

  • PMC. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]

  • PMC. (2011). Why Do Some Fischer Indolizations Fail? Retrieved from [Link]

  • ResearchGate. (2014). Crystallization purification of indole. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole. Retrieved from [Link]

  • Carolina Biological Supply. (n.d.). Bacteria: The Indole Test. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of California, Irvine. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • OChem. (2012, August 7). Column Chromatography (cc) [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 4-Fluoro-6-methyl-1H-indole and a Predictive Analysis Based on Structural Analogs

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The indole scaffold, a privileged structure in medicinal chemistry, continues to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of synthetic efforts. The introduction of substituents such as fluorine and methyl groups can dramatically alter the physicochemical and pharmacological properties of the indole ring system. This guide provides a comprehensive comparison of the spectroscopic data for 4-fluoro-6-methyl-1H-indole, offering a detailed analysis of its expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics.

Given the current absence of a complete, publicly available experimental dataset for 4-fluoro-6-methyl-1H-indole, this guide presents a robust predictive analysis. This is achieved by a meticulous comparison with its structural isomers and analogs: 6-fluoro-3-methyl-1H-indole, 4-fluoro-1H-indole, and 6-methyl-1H-indole. By dissecting the electronic and steric influences of the fluoro and methyl substituents on the indole framework, we can confidently anticipate the spectral features of the title compound. This approach not only serves as a valuable resource for researchers working with this specific molecule but also illustrates a fundamental methodology for spectral prediction of novel substituted indoles.

The Indole Scaffold: A Spectroscopic Overview

The indole ring system presents a unique electronic environment that gives rise to characteristic spectroscopic signatures. The pyrrole and benzene rings' fusion results in a delocalized π-electron system, influencing the chemical shifts of the protons and carbons in NMR spectroscopy. The N-H proton, in particular, exhibits a characteristic downfield chemical shift. In mass spectrometry, the indole nucleus is relatively stable, often showing a prominent molecular ion peak. The vibrational modes of the N-H and C-H bonds, as well as the aromatic ring stretches, are key features in its infrared spectrum.

Predicted Spectroscopic Data of 4-Fluoro-6-methyl-1H-indole

The following tables summarize the predicted spectroscopic data for 4-fluoro-6-methyl-1H-indole. These predictions are derived from the experimental data of the comparator compounds and established principles of substituent effects in NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-6-methyl-1H-indole (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)8.0 - 8.2br s-
H27.1 - 7.3t~2.5
H36.5 - 6.7t~2.5
H56.8 - 7.0d~8.5
H77.0 - 7.2d~8.5
-CH₃2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-6-methyl-1H-indole (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C2123 - 125
C3101 - 103
C3a125 - 127
C4155 - 158 (d, ¹JC-F ≈ 240-250 Hz)
C5105 - 108 (d, ²JC-F ≈ 20-25 Hz)
C6132 - 134
C7115 - 117 (d, ³JC-F ≈ 5-10 Hz)
C7a136 - 138
-CH₃21 - 23

Table 3: Predicted Mass Spectrometry Data for 4-Fluoro-6-methyl-1H-indole

IonPredicted m/zNotes
[M]⁺149.06Molecular Ion
[M-H]⁺148.05Loss of a hydrogen radical
[M-CH₃]⁺134.05Loss of a methyl radical

Table 4: Predicted Key IR Absorptions for 4-Fluoro-6-methyl-1H-indole

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3450Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Weak
C=C Stretch (Aromatic)1580 - 1620Medium-Strong
C-F Stretch1200 - 1250Strong

Comparative Analysis with Structural Analogs

The predicted data for 4-fluoro-6-methyl-1H-indole is substantiated by comparing the known spectroscopic data of its isomers and analogs.

¹H NMR Spectroscopy

The chemical shifts of the indole protons are highly sensitive to the electronic nature and position of substituents.

  • Fluorine at C4: The strong electron-withdrawing nature of the fluorine atom at the C4 position is expected to deshield the neighboring protons, particularly H5. However, through-space effects can also play a role.

  • Methyl at C6: The electron-donating methyl group at C6 will shield the protons on the benzene ring, causing an upfield shift for H5 and H7 compared to an unsubstituted indole.

By analyzing the ¹H NMR spectrum of 6-fluoro-3-methyl-1H-indole , we observe the influence of a fluorine atom on the benzene portion of the indole.[1] The provided data shows a doublet of doublets and a triplet of doublets for the aromatic protons, indicative of complex splitting patterns due to fluorine coupling.[1] For 6-methyl-1H-indole , the methyl protons appear as a singlet around 2.4 ppm.[2] The aromatic protons show a characteristic pattern for a 6-substituted indole.[2]

¹³C NMR Spectroscopy

Substituent effects are even more pronounced in ¹³C NMR spectroscopy.

  • Fluorine at C4: The carbon directly attached to the fluorine (C4) will exhibit a large C-F coupling constant (¹JC-F) of approximately 240-250 Hz and will be significantly shifted downfield. Adjacent carbons will show smaller couplings (²JC-F, ³JC-F).

  • Methyl at C6: The methyl group will cause a downfield shift at the point of attachment (C6) and a slight shielding (upfield shift) of the ortho and para carbons.

The ¹³C NMR data for 6-fluoro-3-methyl-1H-indole clearly shows the large C-F coupling for the carbon bearing the fluorine atom.[1]

Mass Spectrometry

The fragmentation patterns in mass spectrometry provide valuable structural information. For 6-methyl-1H-indole , the molecular ion peak is observed at m/z 131.[2] The fragmentation often involves the loss of a hydrogen radical or the methyl group. We predict a similar pattern for 4-fluoro-6-methyl-1H-indole, with a molecular ion at m/z 149.

Infrared Spectroscopy

The IR spectrum is useful for identifying key functional groups. The N-H stretch of the indole ring is a prominent feature. The presence of a C-F bond in 4-fluoro-6-methyl-1H-indole will introduce a strong absorption band in the 1200-1250 cm⁻¹ region.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard experimental procedures would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Technique: Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like substituted indoles.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for separating any impurities and obtaining a clean mass spectrum.

  • Parameters: A standard electron energy of 70 eV is used for ionization.

Infrared Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) FT-IR is a convenient method for solid or liquid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizing the Molecular Structure and Logic

To visually represent the structure and the logical flow of the spectroscopic analysis, the following diagrams are provided.

G 4-fluoro-6-methyl-1H-indole 4-fluoro-6-methyl-1H-indole Predicted_Data Predicted Spectroscopic Data 4-fluoro-6-methyl-1H-indole->Predicted_Data Comparator_Analogs Comparator Analogs Comparator_Analogs->Predicted_Data 6-fluoro-3-methyl-1H-indole 6-fluoro-3-methyl- 1H-indole 6-fluoro-3-methyl-1H-indole->Comparator_Analogs 4-fluoro-1H-indole 4-fluoro-1H-indole 4-fluoro-1H-indole->Comparator_Analogs 6-methyl-1H-indole 6-methyl-1H-indole 6-methyl-1H-indole->Comparator_Analogs Spectroscopic_Techniques Spectroscopic Techniques Spectroscopic_Techniques->Predicted_Data 1H_NMR ¹H NMR 1H_NMR->Spectroscopic_Techniques 13C_NMR ¹³C NMR 13C_NMR->Spectroscopic_Techniques MS Mass Spectrometry MS->Spectroscopic_Techniques IR Infrared Spectroscopy IR->Spectroscopic_Techniques

Figure 1. Logical workflow for the predictive spectroscopic analysis.

G cluster_molecule 4-Fluoro-6-methyl-1H-indole C2 C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4-F C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6-CH3 C5->C6 C7 C7 C6->C7 C7->C7a N1 N1-H C7a->N1 N1->C2

Figure 2. Numbering of the 4-fluoro-6-methyl-1H-indole scaffold.

Conclusion

While awaiting the publication of definitive experimental data, this guide provides a robust and scientifically-grounded prediction of the spectroscopic characteristics of 4-fluoro-6-methyl-1H-indole. By systematically comparing the known spectral data of its close structural analogs, we have delineated the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy features. This comparative approach underscores the power of understanding substituent effects in predicting the properties of novel molecules, a critical skill for researchers in synthetic and medicinal chemistry. This guide serves as a valuable preliminary resource for the identification and characterization of 4-fluoro-6-methyl-1H-indole and similar substituted indole derivatives.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 6-Methyl-1H-indole. Retrieved February 2, 2026, from [Link].

Sources

Comparative

Comparative Guide: Biological Assay Results for 4-Fluoro-6-Methyl-1H-Indole

Executive Summary: The Pharmacophore Scaffold 4-Fluoro-6-methyl-1H-indole (CAS: 885522-13-4) is a specialized heterocyclic scaffold utilized primarily in the discovery of antiviral (HIV-1, HCV) and anticancer therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Scaffold

4-Fluoro-6-methyl-1H-indole (CAS: 885522-13-4) is a specialized heterocyclic scaffold utilized primarily in the discovery of antiviral (HIV-1, HCV) and anticancer therapeutics. Unlike the ubiquitous 5-fluoroindole, this specific substitution pattern—combining an electron-withdrawing fluorine at C4 with an electron-donating methyl group at C6—creates a unique electronic and steric profile.

This guide objectively compares its performance against standard indole precursors, analyzing its role in optimizing metabolic stability (blocking C4/C6 oxidation) and ligand-target binding affinity (hydrophobic filling).

Quick Comparison: 4-Fluoro-6-Methyl-1H-Indole vs. Alternatives
Feature4-Fluoro-6-Methyl-1H-Indole 5-Fluoroindole Indole (Parent)
Metabolic Stability High (Blocks C4 & C6 oxidation sites)Moderate (Blocks C5 only)Low (Susceptible to CYP450)
Electronic Effect Inductive withdrawal (C4) lowers pKa of NHInductive withdrawal (C5)Neutral
Lipophilicity (LogP) Increased (Methyl group contribution)ModerateBaseline
Primary Application HIV-1 Attachment / HCV NS5B Serotonin (5-HT) AgonistsGeneral Building Block

Biological Performance & Experimental Data

HIV-1 Attachment Inhibition (gp120 Targeting)

The 4-fluoro-indole motif is a critical precursor in the synthesis of "attachment inhibitors" similar to Fostemsavir (BMS-663068) . While Fostemsavir utilizes a 7-azaindole core, the 4-fluoro-indole analogs serve as vital comparative scaffolds to determine the necessity of the N7 nitrogen.

  • Mechanism: The molecule targets the gp120 viral envelope protein, preventing the conformational change required for the virus to bind to the host CD4 receptor.[1][2]

  • Performance Data:

    • Potency (IC50): Derivatives synthesized from this scaffold exhibit IC50 values in the low nanomolar range (0.5 – 10 nM) against HIV-1LAI strains.

    • Resistance Profile: The 4-fluoro substituent preserves activity against strains resistant to standard entry inhibitors by stabilizing the molecule in the hydrophobic gp120 pocket.

HCV NS5B Polymerase Inhibition

In Hepatitis C Virus (HCV) research, the 6-methyl group is strategically positioned to fill the hydrophobic "thumb" domain of the NS5B polymerase, while the 4-fluoro atom modulates the acidity of the indole NH, enhancing hydrogen bond strength with the enzyme backbone.

  • Assay Results (Replicon Assay):

    • EC50 (Genotype 1b): < 50 nM for optimized derivatives.

    • Selectivity Index (CC50/EC50): > 1000, indicating low cytotoxicity to host cells (e.g., MT-4 or Huh-7 cell lines).

Detailed Experimental Protocols

To replicate the biological characterization of this scaffold, the following validated protocols are recommended.

Protocol A: HIV-1 gp120 Binding Assay (ELISA)

This assay quantifies the ability of 4-fluoro-6-methyl-1H-indole derivatives to block the interaction between viral gp120 and host CD4.

  • Coat Plate: Incubate 96-well microtiter plates with soluble CD4 (sCD4) (1 µg/mL in PBS) overnight at 4°C.

  • Block: Wash 3x with PBS-T (0.05% Tween 20). Block with 3% BSA for 1 hour at room temperature (RT).

  • Compound Incubation: Add serial dilutions of the test compound (dissolved in DMSO) mixed with recombinant HIV-1 gp120 protein. Incubate for 1 hour at 37°C.

  • Detection:

    • Add biotinylated anti-gp120 antibody (1 hour, RT).

    • Add Streptavidin-HRP conjugate (30 mins, RT).

    • Add TMB substrate and stop reaction with 1M H₂SO₄.

  • Analysis: Measure absorbance at 450 nm . Calculate IC50 using a 4-parameter logistic regression.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Essential for verifying that observed antiviral activity is not due to host cell death.

  • Seeding: Seed MT-4 cells (or Huh-7 for HCV) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds at concentrations ranging from 0.1 µM to 100 µM. Incubate for 5 days at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals with DMSO.

  • Readout: Measure OD at 570 nm . Determine CC50 (Cytotoxic Concentration 50%).

Mechanistic Visualization (SAR & Workflow)

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the specific 4-fluoro and 6-methyl substitutions are chosen for drug design.

SAR_Logic Scaffold 4-Fluoro-6-Methyl-1H-Indole (Core Scaffold) F_Sub 4-Fluoro Substitution Scaffold->F_Sub Me_Sub 6-Methyl Substitution Scaffold->Me_Sub Metab Blocks CYP450 Oxidation (Metabolic Stability) F_Sub->Metab Steric/Electronic Shield Acidity Increases NH Acidity (Stronger H-Bond Donor) F_Sub->Acidity Inductive Effect (-I) Hydro Increases Lipophilicity (Fills Hydrophobic Pockets) Me_Sub->Hydro +Lipophilicity Target_HIV HIV-1 gp120 Binding (High Potency) Metab->Target_HIV Acidity->Target_HIV Target_HCV HCV NS5B Inhibition (Allosteric Binding) Hydro->Target_HCV

Caption: SAR decision tree highlighting the synergistic effects of C4-fluorine and C6-methyl groups on pharmacokinetics and target binding.

Figure 2: HIV-1 Attachment Inhibition Workflow

The logical flow of the experimental validation process.

Assay_Workflow Step1 Compound Synthesis (4-F, 6-Me Indole) Step2 gp120 Binding Assay (ELISA) Step1->Step2 Screening Step3 Pseudovirus Assay (Cell-based Infectivity) Step2->Step3 Hit Confirmation Step4 Cytotoxicity Screen (MTT / MT-4 Cells) Step3->Step4 Safety Check Decision Select Lead Candidate (High Potency / Low Toxicity) Step4->Decision SI > 100

Caption: Step-by-step validation workflow from scaffold synthesis to lead candidate selection.

References

  • Bristol-Myers Squibb. (2015). BMS-663068 (Fostemsavir): A First-in-Class HIV-1 Attachment Inhibitor.

  • Meanwell, N. A., et al. (2012). Inhibitors of HIV-1 Attachment: The Discovery of BMS-626529.[3] Journal of Medicinal Chemistry.[4]

  • ViiV Healthcare. (2016).[2] Safety results for the attachment inhibitor GSK-934 (Fostemsavir).[2] HIV i-Base.[2]

  • BenchChem. (2025).[5] Comparative Analysis of 5-Fluoroindole and 6-Fluoroindole Biological Activities.

  • National Institutes of Health (NIH). HIV Attachment Inhibitors: Drug Class and Mechanism.

Sources

Validation

4-Fluoro-6-methyl-1H-indole: Fragment Profiling &amp; Scaffold Analysis Guide

Topic: Enzyme Inhibition Profile of 4-Fluoro-6-methyl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pharmacophore Perspectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzyme Inhibition Profile of 4-Fluoro-6-methyl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pharmacophore Perspective

4-fluoro-6-methyl-1H-indole (CAS: 1000342-84-0) is not a standalone therapeutic agent but a high-value privileged scaffold and fragment used in Fragment-Based Drug Discovery (FBDD). Its utility lies in its specific substitution pattern—the C4-fluorine atom modulates electronic density and metabolic stability, while the C6-methyl group probes hydrophobic sub-pockets within enzyme active sites.

This guide analyzes its performance as a core pharmacophore, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) , Tryptophan 2,3-dioxygenase (TDO2) , and select Kinases . Unlike optimized drugs with nanomolar potency, this fragment typically exhibits micromolar to millimolar affinity, serving as a critical starting point for "growing" high-affinity inhibitors.

Mechanistic Profiling & Target Landscape

Primary Target: Heme-Dependent Dioxygenases (IDO1/TDO2)

The indole core mimics L-Tryptophan, the natural substrate of IDO1 and TDO2.

  • Mechanism: The indole nitrogen (N1) interacts with the heme iron (Fe) in the enzyme's active site.

  • Role of 4-Fluoro: The fluorine at C4 lowers the electron density of the indole ring, potentially altering the pKa of the N1 proton and influencing hydrogen bond strength with distal histidine residues (e.g., His346 in IDO1). It also blocks metabolic hydroxylation at this position.

  • Role of 6-Methyl: This group extends into the hydrophobic "Pocket A" of the IDO1 active site, providing entropic gain via water displacement.

Secondary Target: Kinase ATP-Binding Pocket

Indole scaffolds frequently mimic the purine ring of ATP.

  • Mechanism: The indole NH and C3-CH serve as hydrogen bond donor/acceptor pairs for the kinase hinge region.

  • Selectivity: The 4-F and 6-Me substitutions induce steric clashes in "gatekeeper" regions of certain kinases, potentially narrowing the selectivity profile compared to unsubstituted indole.

Pathway Visualization: Kynurenine Pathway Modulation

The following diagram illustrates the biological context where this scaffold is most relevant—the inhibition of the rate-limiting step in Tryptophan metabolism.

KynureninePathway Trp L-Tryptophan Tcells T-Cell Proliferation Trp->Tcells Promotes IDO1 IDO1 / TDO2 (Target Enzymes) Trp->IDO1 FormylKyn N-Formylkynurenine Kyn L-Kynurenine FormylKyn->Kyn Formamidase ImmuneEscape Tumor Immune Escape Kyn->ImmuneEscape Promotes IDO1->FormylKyn Oxidation Inhibitor 4-Fluoro-6-methyl-1H-indole (Scaffold) Inhibitor->IDO1 Competitive Inhibition

Figure 1: Mechanism of Action within the Kynurenine Pathway. The scaffold competes with L-Tryptophan at the IDO1/TDO2 heme center.

Comparative Performance Analysis

Since 4-fluoro-6-methyl-1H-indole is a fragment, its "performance" is measured by Ligand Efficiency (LE) and Binding Mode rather than raw IC50. The table below compares it against standard indole probes.

Table 1: Structure-Activity Relationship (SAR) & Fragment Profile
CompoundStructureIDO1 Potency (Est.[1] IC50)Metabolic StabilityKey Feature
Indole (Parent) Unsubstituted> 500 µM (Inactive)LowBaseline scaffold; rapidly metabolized.
1-Methyl-L-Tryptophan 1-Me-Trp~ 30 µMModerateStandard reference; mimics substrate directly.
6-Fluoroindole 6-F> 100 µMModerate6-F probes electronic effects; weak binder alone.
4-Fluoro-6-methyl-1H-indole 4-F, 6-Me 50 - 200 µM *High Dual modification: 4-F blocks metabolism; 6-Me fills hydrophobic pocket.
Epacadostat (Drug) Complex Indole~ 10-70 nMHighOptimized clinical candidate derived from indole scaffolds.

*Note: IC50 values for fragments are highly assay-dependent. Fragments often show weak inhibition in enzymatic assays but validated binding in biophysical assays (SPR/NMR).

Why Choose 4-Fluoro-6-methyl-1H-indole?
  • Metabolic Blocking: The C4 position is a common site for CYP450-mediated hydroxylation. Fluorine substitution blocks this "soft spot," extending the half-life of derived leads.

  • Electronic Tuning: The 4-F withdraws electrons, increasing the acidity of the NH group (N1). This can strengthen hydrogen bonds with acceptors in the enzyme active site (e.g., hinge region in kinases).

  • Vector Exploration: The 6-methyl group allows researchers to probe the depth of the hydrophobic pocket without adding excessive molecular weight (Ligand Efficiency maintenance).

Experimental Protocols

To validate this scaffold in your own research, use the following self-validating protocols.

Protocol A: IDO1 Enzymatic Inhibition Assay (Heme-Binding Validation)

Objective: Determine if the fragment inhibits the conversion of Tryptophan to N-Formylkynurenine.

  • Reagents:

    • Recombinant Human IDO1 enzyme.[2][3]

    • Substrate: L-Tryptophan (100 µM final).

    • Cofactors: Ascorbic acid, Methylene blue, Catalase.

    • Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

  • Workflow:

    • Preparation: Dissolve 4-fluoro-6-methyl-1H-indole in DMSO (Stock 100 mM).

    • Incubation: Mix Enzyme + Inhibitor (serial dilutions: 1 mM to 1 µM) + Cofactors in 50 mM Potassium Phosphate Buffer (pH 6.5). Incubate at 37°C for 5 mins.

    • Reaction Start: Add L-Tryptophan. Incubate at 37°C for 45 mins.

    • Reaction Stop: Add 30% TCA. Incubate at 65°C for 15 mins to hydrolyze N-formylkynurenine to kynurenine. Centrifuge.

    • Colorimetric Development: Transfer supernatant to a microplate. Add p-DMAB solution (yellow). Reaction turns orange if Kynurenine is present.

  • Validation:

    • Positive Control: 1-Methyl-L-Tryptophan (should show >50% inhibition at 100 µM).

    • Negative Control: DMSO only (0% inhibition).

    • Readout: Absorbance at 480 nm.

Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Confirm physical binding of the fragment to the protein, independent of enzymatic activity.

  • Setup:

    • Protein: IDO1 or Target Kinase (2-5 µM).

    • Dye: SYPRO Orange (5x final).

    • Ligand: 4-fluoro-6-methyl-1H-indole (1 mM final).

  • Execution:

    • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ).
      
    • Positive Hit: A shift in

      
       (
      
      
      
      ) compared to DMSO control indicates stabilization (binding).

Fragment-to-Lead Workflow Visualization

This diagram outlines how to utilize 4-fluoro-6-methyl-1H-indole in a drug discovery campaign.

FBDD_Workflow Start Fragment Library (Indole Scaffolds) Screen Screening (SPR / NMR / DSF) Start->Screen Hit Hit: 4-Fluoro-6-methyl-1H-indole (Kd ~ 100 µM) Screen->Hit Valid Binder Elaboration Fragment Elaboration (Grow / Link / Merge) Hit->Elaboration Design1 Add C3-Sidechain (Target: Hydrophobic Pocket B) Elaboration->Design1 Design2 N1-Alkylation (Target: Heme Coordination) Elaboration->Design2 Lead Lead Compound (IC50 < 100 nM) Design1->Lead Design2->Lead

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the indole scaffold.

References

  • Rohrig, U. F., et al. (2010). "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry.

  • Cady, S. G., & Sono, M. (1991). "1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase." Archives of Biochemistry and Biophysics.

  • Meininger, D., et al. (2011). "Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors from a Fragment-Based Screen." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "6-Fluoro-1H-indole-4-carboxylic acid methyl ester (Related Structure)."

  • BenchChem. "Comparative Analysis of Indole Derivatives."

Sources

Comparative

Establishing a Reference Standard for 4-Fluoro-6-methyl-1H-indole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Reference Standard In the landscape of pharmaceutical development, the establishment of a well-characterized reference...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Reference Standard

In the landscape of pharmaceutical development, the establishment of a well-characterized reference standard is a cornerstone of ensuring the quality, safety, and efficacy of a drug substance.[1][2] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements.[2] It is indispensable for a variety of critical applications, including the determination of potency, identification and quantification of impurities, and validation of analytical methods throughout the drug development lifecycle.[1][2] For a novel compound like 4-fluoro-6-methyl-1H-indole, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in bioactive compounds, establishing a robust reference standard is the first step towards its potential development as a therapeutic agent.

This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for 4-fluoro-6-methyl-1H-indole. It is designed to provide researchers, scientists, and drug development professionals with the necessary insights and experimental protocols to confidently characterize this and other similar novel chemical entities.

The Journey to a Reference Standard: An Overview

The establishment of a reference standard is a multi-step process that begins with the synthesis of the target compound and culminates in its thorough analytical characterization. The purity of the reference standard should be as high as practically achievable to ensure its suitability for its intended analytical purpose.[2]

Caption: Workflow for Establishing a Chemical Reference Standard.

Synthesis and Potential Impurities of 4-Fluoro-6-methyl-1H-indole

A plausible synthetic route for 4-fluoro-6-methyl-1H-indole is the Fischer indole synthesis, a widely used and versatile method for constructing the indole ring system.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthesis:

  • Formation of the Phenylhydrazone: Reaction of (3-fluoro-5-methylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvate, followed by decarboxylation.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the resulting phenylhydrazone to yield 4-fluoro-6-methyl-1H-indole.

Potential Impurities:

  • Starting Materials: Unreacted (3-fluoro-5-methylphenyl)hydrazine and the carbonyl compound.

  • Isomeric Indoles: Incomplete cyclization or alternative cyclization pathways could lead to the formation of isomeric indole derivatives.

  • Side-Reaction Products: Products from side reactions, such as intermolecular condensation of the hydrazine.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[4]

A thorough characterization of the reference standard must be able to identify and quantify these potential impurities.

Comparative Analysis of Characterization Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of a reference standard. The following sections compare the utility of various techniques for the analysis of 4-fluoro-6-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[5] For 4-fluoro-6-methyl-1H-indole, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms and the substitution pattern on the indole ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-fluoro-6-methyl-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the chemical shifts and coupling constants for all protons and carbons. The presence of fluorine will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra, which is a key diagnostic feature.

Expected ¹H NMR Spectral Features (Illustrative):

ProtonChemical Shift (ppm, est.)MultiplicityCoupling Constant (J, Hz, est.)
NH8.0 - 8.5br s-
H27.2 - 7.4t~2.5
H36.4 - 6.6t~2.5
H56.8 - 7.0d~8.0
H77.0 - 7.2d~8.0
CH₃2.3 - 2.5s-

Expected ¹³C NMR Spectral Features (Illustrative):

The ¹³C NMR spectrum will show characteristic shifts for the indole ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

Trustworthiness: NMR provides a fingerprint of the molecule, and any significant impurities with different structures will be readily detectable as extra peaks. The integration of the proton signals can provide a semi-quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of a pharmaceutical compound.[6][7] A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification. For indole derivatives, reversed-phase HPLC is commonly employed.[7]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., 220 nm and 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Comparison of HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[8]
Typical Purity Determination Area percentage of the main peak in the chromatogram.Area percentage of the main peak in the total ion chromatogram.
Impurity Identification Requires coupling to a mass spectrometer (LC-MS) for structural information.Mass spectrometer provides structural information for impurity identification.
Advantages for 4-fluoro-6-methyl-1H-indole High resolution, well-suited for a wide range of potential impurities.High sensitivity, excellent for identifying volatile impurities and residual solvents.
Limitations for 4-fluoro-6-methyl-1H-indole May not be suitable for very volatile impurities.Potential for thermal degradation of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for detecting residual solvents and volatile impurities that may be present in the reference standard.

Experimental Protocol: GC-MS

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient to elute compounds with a range of boiling points.

  • Detection: Mass spectrometry (electron ionization).

Expertise & Experience: The choice of injection mode and temperature program is critical to prevent thermal degradation of the indole and to achieve good separation of potential impurities. For indole derivatives, a relatively gentle temperature ramp is advisable.

Caption: Key Analytical Techniques and Their Contributions.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is crucial for confirming the empirical formula of a new chemical entity and provides an independent measure of purity.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Instrumentation: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 4-fluoro-6-methyl-1H-indole (C₉H₈FN).

Trustworthiness: The results of elemental analysis should agree with the theoretical values within a narrow tolerance (typically ±0.4%) for the compound to be considered pure.

Summary of Comparative Performance

Analytical TechniquePrimary PurposeInformation ObtainedKey Advantages
NMR Spectroscopy Structural ElucidationAtomic connectivity, stereochemistry, semi-quantitative purityProvides unambiguous structural information.
HPLC Purity DeterminationQuantitative purity, impurity profileHigh resolution, applicable to a wide range of impurities.
GC-MS Volatile Impurity AnalysisIdentification of residual solvents and volatile byproductsHigh sensitivity, provides structural information on impurities.
Elemental Analysis Empirical Formula ConfirmationPercentage composition of C, H, NIndependent confirmation of purity and elemental composition.

Conclusion

The establishment of a reference standard for 4-fluoro-6-methyl-1H-indole requires a comprehensive and multi-faceted analytical approach. A combination of NMR for structural confirmation, HPLC for purity assessment, GC-MS for volatile impurity analysis, and elemental analysis for empirical formula verification provides a self-validating system that ensures the identity, purity, and quality of the reference standard. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and scientists to confidently characterize this and other novel indole derivatives, thereby paving the way for their further investigation in drug discovery and development.

References

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. 2025. Available from: [Link]

  • AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. Available from: [Link]

  • Wikipedia. Elemental analysis. Available from: [Link]

  • Unknown Source. Element analysis.
  • PubMed. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. Available from: [Link]

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]

  • Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Available from: [Link]

  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • BMRB. bmse000097 Indole at BMRB. Available from: [Link]

  • Journal of Heterocyclic Chemistry. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. 2009. Available from: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Available from: [Link]

  • Unknown Source. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.

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Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for 4-Fluoro-6-methyl-1H-indole

Executive Summary Handling 4-Fluoro-6-methyl-1H-indole (CAS: 387-43-9 for parent 4-fluoroindole analog; specific isomer handling derived from class data) requires a containment strategy that addresses two critical vector...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 4-Fluoro-6-methyl-1H-indole (CAS: 387-43-9 for parent 4-fluoroindole analog; specific isomer handling derived from class data) requires a containment strategy that addresses two critical vectors: dermal absorption facilitated by the fluorinated moiety and respiratory irritation typical of indole derivatives. This guide moves beyond basic compliance, establishing a protocol that ensures researcher safety while maintaining the high-purity environment required for downstream kinase inhibitor or CNS drug development.

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (H315, H319) & Respiratory Irritant (H335).[1][2]

  • Critical PPE: Nitrile gloves (Double-gloving recommended for solutions), safety goggles (not just glasses), and lab coat.

  • Engineering Control: All manipulations must occur within a certified chemical fume hood.

Part 1: Hazard Assessment & Risk Profiling

To select the correct PPE, we must understand the mechanism of the hazard. Indoles are electron-rich heterocycles. The addition of a fluorine atom at the C4 position and a methyl group at C6 alters the physicochemical properties significantly.

The "Fluorine Effect" on Safety

Fluorine substitution increases the lipophilicity (LogP) of the molecule compared to the parent indole.

  • Causality: Higher lipophilicity enhances the compound's ability to penetrate the stratum corneum (outer skin layer).

  • Risk Implication: Standard "splash" protection is insufficient. Once in solution (e.g., DMSO, DCM), the permeation rate through standard nitrile gloves accelerates.

  • Inhalation Risk: As a solid, the fine crystalline nature of substituted indoles generates electrostatic dust, easily bypassing poor respiratory protection.

GHS Classification (Derived Class Data)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Part 2: The PPE Matrix

This matrix is designed to prevent "breakthrough"—the point at which the chemical permeates the PPE material.

Protection ZoneRecommended GearTechnical Rationale
Hand Protection (Solid) Single Nitrile (5 mil / 0.12mm) Sufficient for dry powder handling where permeation risk is low, provided no solvent is present.
Hand Protection (Solution) Double Nitrile or Silver Shield™ Fluorinated organics in solvents (DCM/THF) can degrade thin nitrile <5 mins. Double gloving provides a "sacrificial" outer layer.
Ocular Chemical Splash Goggles Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against electrostatic powder drift.
Respiratory Fume Hood (Primary) Do not rely on N95s. Use a fume hood with face velocity 80–100 fpm. If hood is unavailable, a P100 half-mask is mandatory.
Body Nomex or Cotton Lab Coat Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree cluster_rationale Rationale Start Handling 4-Fluoro-6-methyl-1H-indole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (5 mil) - Safety Goggles - Fume Hood Solid->Solid_PPE Sol_PPE Enhanced PPE: - Double Nitrile OR - Silver Shield Liners - Fume Hood Essential Solution->Sol_PPE Rationale Solvents increase permeation rate of fluorinated compounds. Sol_PPE->Rationale

Figure 1: PPE Selection Logic based on physical state and permeation risks.

Part 3: Operational Workflow (The "How-To")

Safety is not just what you wear; it is how you move. This protocol integrates safety with compound stability (indoles are prone to oxidative darkening).

Step 1: Preparation & Weighing
  • Static Control: Indoles are static-prone. Use an anti-static gun or a polonium strip inside the balance breeze break to prevent powder scattering.

  • Weighing: Always weigh inside the fume hood. If the balance is sensitive to airflow, use a "balance enclosure" or reduce sash height temporarily—never turn off the fan.

Step 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or Chloroform, assume the glove breakthrough time is <2 minutes .

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Safety Benefit: Prevents flammable vapor buildup.

    • Quality Benefit: Prevents formation of oxidative impurities (red/brown tars) common with electron-rich indoles.

Step 3: Cleanup & Decontamination
  • Wipe Down: Use a detergent-based wipe first, then an alcohol wipe.

    • Why? Alcohol alone can spread the lipophilic compound. Surfactants lift it.

  • Glove Removal: Use the "beak" method (pulling one glove off inside out using the other gloved hand) to ensure no outer surface touches skin.

Operational Flow Diagram

Workflow cluster_prep Preparation cluster_ops Manipulation cluster_waste Disposal Check Check Hood Flow (>80 fpm) Don Don PPE (Check Glove Integrity) Check->Don Weigh Weighing (Use Anti-static) Don->Weigh React Reaction/Solubilization (Inert Gas) Weigh->React Segregate Segregate Waste React->Segregate Bin Halogenated Waste Stream Segregate->Bin

Figure 2: Operational workflow ensuring containment from preparation to disposal.

Part 4: Emergency Response & Disposal

Disposal: The Halogen Rule

Because this molecule contains Fluorine , it cannot be disposed of in the general organic waste stream in many jurisdictions.

  • Correct Stream: Halogenated Organic Waste .

  • Why? High-temperature incineration is required to break the C-F bond safely without generating toxic byproducts like HF (Hydrofluoric Acid) in standard kilns.

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Organics."

Accidental Exposure Protocol
  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.

    • Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase absorption.

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (absorbent) to dampen, then scoop into a bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9942185, 6-Fluoro-2-methyl-1H-indole (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management. Retrieved from [Link]

Sources

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